Ethyl 2-(2-aminopyrimidin-4-YL)acetate
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2-aminopyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOXHPPKUAJHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857327 | |
| Record name | Ethyl (2-aminopyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-38-6 | |
| Record name | Ethyl (2-aminopyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Synthesis of Ethyl 2-(2-aminopyrimidin-4-YL)acetate"
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring the 2-aminopyrimidine core, is a key pharmacophore found in a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive overview of the principal synthetic route to this compound, focusing on the foundational cyclocondensation reaction. We will delve into the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this synthesis.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a cornerstone of heterocyclic chemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2] The 2-aminopyrimidine moiety, in particular, has emerged as a "privileged scaffold" in modern drug discovery. Its ability to form multiple hydrogen bonds allows it to act as a versatile hinge-binding motif in many kinase inhibitors, such as Imatinib and Palbociclib.[3] Derivatives of 2-aminopyrimidine exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4]
The title compound, this compound (CAS No. 1194375-38-6), serves as a key intermediate, providing a reactive handle (the ethyl acetate group) for further molecular elaboration, enabling the synthesis of complex drug candidates.[5] A robust and well-understood synthetic pathway is therefore critical for its application in pharmaceutical R&D.
Core Synthetic Strategy: Retrosynthesis and Mechanistic Overview
The most direct and widely employed method for constructing the 2-aminopyrimidine ring is through the cyclocondensation of a three-carbon dielectrophilic fragment with a suitable N-C-N synthon, such as guanidine.[2][6]
A retrosynthetic analysis of this compound logically disconnects the pyrimidine ring into guanidine and a functionalized β-ketoester. This approach is a variation of the classical pyrimidine synthesis.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthesis of the target compound via cyclocondensation.
The forward synthesis involves the reaction of guanidine with a β-dicarbonyl compound or its equivalent. The reaction proceeds via a series of nucleophilic additions, condensations, and a final dehydration/aromatization step to form the stable pyrimidine ring. The choice of the three-carbon component is critical to installing the desired acetate side chain at the C4 position. Ethyl 3-oxo-4,4-diethoxybutanoate is an ideal, albeit specialized, starting material for this purpose.
Primary Synthetic Pathway: Guanidine Cyclocondensation
This section details the most logical and efficient route for the synthesis.
Reaction Mechanism
The reaction is typically base-catalyzed, often using sodium ethoxide generated in situ or added as a reagent. The base serves two purposes: to deprotonate the guanidine salt (if used) to its free base form and to facilitate the condensation steps.
Diagram 2: Proposed Reaction Mechanism
Caption: Key steps in the base-catalyzed cyclocondensation pathway.
The mechanism involves the initial attack of the nucleophilic guanidine on one of the carbonyl groups of the ketoester, followed by an intramolecular condensation and subsequent dehydration and aromatization steps to yield the final pyrimidine product.
Detailed Experimental Protocol
This protocol is a representative procedure derived from established methods for pyrimidine synthesis.[7][8] Researchers should perform appropriate risk assessments before implementation.
Materials & Reagents:
-
Guanidine Hydrochloride (1.1 equivalents)
-
Ethyl 3-oxo-4,4-diethoxybutanoate (1.0 equivalent)
-
Sodium Ethoxide (2.2 equivalents)
-
Anhydrous Ethanol (as solvent)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ethanol.
-
Base and Guanidine Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved. Then, add guanidine hydrochloride in one portion. Stir the resulting slurry for 30 minutes at room temperature.
-
Substrate Addition: Add Ethyl 3-oxo-4,4-diethoxybutanoate dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
-
Characterization: Collect the fractions containing the pure product, combine, and remove the solvent to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram 3: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Key Parameters and Optimization
The success of this synthesis hinges on several critical factors. The following table summarizes key parameters and provides insights for optimization.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Stoichiometry | Guanidine (1.1 eq), Base (2.2 eq) | A slight excess of guanidine ensures complete consumption of the limiting ketoester. Two equivalents of base are required: one to neutralize the guanidine salt and one to catalyze the condensation. |
| Solvent | Anhydrous Ethanol | Ethanol is the solvent of choice as it readily dissolves the reactants and its conjugate base (ethoxide) is the preferred catalyst. The use of anhydrous solvent is crucial to prevent side reactions. |
| Temperature | Reflux (~78 °C) | Heating is necessary to overcome the activation energy for the cyclization and dehydration steps, driving the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (N₂ or Ar) | While not strictly required for all substrates, an inert atmosphere prevents potential oxidative side reactions and is good general practice for moisture-sensitive reactions involving strong bases like sodium ethoxide. |
| Purification | Flash Chromatography | Due to the polarity of the 2-aminopyrimidine moiety, flash chromatography is highly effective for separating the product from non-polar impurities and any remaining starting materials. |
Alternative Synthetic Considerations
-
Post-functionalization of a Pyrimidine Ring: One could start with a pre-formed, suitably functionalized pyrimidine, such as a 4-halopyrimidine or a 4-hydroxypyrimidine. The acetate side chain could then be introduced via a cross-coupling reaction (e.g., with a malonate equivalent) or nucleophilic substitution followed by further elaboration. This multi-step approach is often lower yielding and less atom-economical.[9]
-
Biginelli-type Reactions: The Biginelli reaction, a one-pot multicomponent synthesis, typically yields dihydropyrimidines.[7][10] While a powerful tool, it would require an additional oxidation step to achieve the aromatic pyrimidine core, adding complexity to the overall synthesis.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a base-catalyzed cyclocondensation reaction between guanidine and an appropriate ethyl 3-oxobutanoate derivative. This method is robust, high-yielding, and relies on fundamental principles of heterocyclic chemistry. By carefully controlling reaction parameters such as stoichiometry, solvent purity, and temperature, researchers can consistently produce this valuable intermediate for applications in pharmaceutical synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 2-(2-aminopyrimidin-4-yl)acetate (CAS 1194375-38-6): A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of ethyl 2-(2-aminopyrimidin-4-yl)acetate, CAS number 1194375-38-6. Rather than a traditional whitepaper on a well-characterized bioactive compound, this document serves as a detailed resource for researchers and drug development professionals on the chemical properties, potential synthetic utility, and safe handling of this valuable chemical intermediate. The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, and understanding the characteristics of its functionalized derivatives is paramount for the design and synthesis of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is an off-white to yellow solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 1194375-38-6 | [1][2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Off-white to yellow solid | [1] |
| Purity | Typically ≥96% | [2] |
| Storage Conditions | 2-8°C, protect from light | [1] |
| Canonical SMILES | CCOC(=O)CC1=CC=NC(N)=N1 | [2] |
| InChI | InChI=1S/C8H11N3O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3,(H2,9,10,11) | [2] |
| InChI Key | BAOXHPPKUAJHEM-UHFFFAOYSA-N | [2] |
The Strategic Importance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine motif is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with protein targets. This structural unit is present in numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, enabling high-affinity binding to the hinge region of ATP-binding sites in kinases.
The subject of this guide, this compound, is a bifunctional molecule. The 2-aminopyrimidine core provides the essential pharmacophore for kinase binding, while the ethyl acetate side chain offers a versatile handle for synthetic elaboration. This ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Caption: Key functional components of this compound.
Potential Synthetic Pathways and Applications
General Synthetic Scheme
The ethyl acetate side chain is a prime site for modification. A common synthetic strategy would involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation.
Caption: Potential synthetic workflow utilizing this compound.
Application in Kinase Inhibitor Synthesis
Recent research has highlighted the discovery of novel 2-aminopyrimidine-based derivatives as potent inhibitors of various kinases, such as Polo-like kinase 4 (PLK4) and Cyclin-Dependent Kinase/Histone Deacetylase (CDK/HDAC) dual inhibitors.[3][4] These studies underscore the importance of the 2-aminopyrimidine scaffold in targeting these key regulators of cell cycle and gene expression. The synthesis of such inhibitors often involves the coupling of a functionalized 2-aminopyrimidine core with other aromatic or heterocyclic moieties. This compound is an ideal starting material for such synthetic endeavors.
Experimental Protocols
The following protocols are generalized for the handling and use of a chemical intermediate like this compound and should be adapted based on the specific requirements of the planned reaction.
Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.[2]
Handling Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store at 2-8°C and protect from light.[1]
Protocol for Ester Hydrolysis to Carboxylic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, acidify the mixture to a pH of ~3-4 with a suitable acid (e.g., 1N HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.
Protocol for Amide Coupling
-
Activation of Carboxylic Acid: Dissolve the 2-(2-aminopyrimidin-4-yl)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide - DMF).
-
Addition of Reagents: Add an amide coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq). Stir for 15-30 minutes at room temperature.
-
Addition of Amine: Add the desired amine (R-NH₂, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by column chromatography on silica gel or preparative HPLC.
Safety and Hazard Information
Based on the available Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram for being harmful/irritant.[2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Phrases:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
For a comprehensive understanding of the safety precautions, it is imperative to consult the full Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound (CAS 1194375-38-6) is a valuable and versatile building block for medicinal chemistry and drug discovery. While it may not possess significant intrinsic biological activity, its strategic combination of a privileged 2-aminopyrimidine pharmacophore and a synthetically tractable ethyl acetate handle makes it an important precursor for the synthesis of novel, high-value compounds, particularly in the area of kinase inhibitor development. This guide provides the foundational knowledge for its effective and safe use in a research and development setting.
References
- 1. This compound CAS#: 1194375-38-6 [amp.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
An In-depth Technical Guide to Ethyl 2-(2-aminopyrimidin-4-yl)acetate: A Cornerstone for Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core characteristics of this compound, a pivotal heterocyclic building block. Our focus extends beyond a simple recitation of facts; we aim to provide a deeper understanding of its synthesis, characterization, and strategic application, grounded in the principles of modern medicinal chemistry.
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Within this class, the 2-aminopyrimidine motif is particularly significant. Its hydrogen bond donor-acceptor pattern mimics that of the purine bases in DNA, allowing it to function as a highly effective "hinge-binder" in the ATP-binding pocket of many protein kinases. This compound emerges as a critical starting material, providing a versatile platform for elaboration into potent and selective kinase inhibitors and other targeted therapies. Its structure combines the essential 2-aminopyrimidine core with a reactive acetate side chain, enabling a wide range of synthetic modifications for structure-activity relationship (SAR) studies.
Molecular Structure and Physicochemical Properties
Understanding the fundamental properties of a molecule is the first step in its effective application. This compound is a solid at room temperature, typically appearing as an off-white to yellow powder[1]. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1194375-38-6 | [2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| Canonical SMILES | CCOC(=O)CC1=CC=NC(N)=N1 | [2] |
| InChI Key | BAOXHPPKUAJHEM-UHFFFAOYSA-N | [2] |
| Appearance | Off-white to yellow Solid | [1] |
| Storage | 2-8°C, protect from light | [1] |
Synthesis Pathway: A Validated Approach
While multiple synthetic routes to substituted pyrimidines exist, a common and reliable method involves the condensation of a β-ketoester with guanidine. This approach, known as the Biginelli reaction or a related variant, provides a straightforward pathway to the 2-aminopyrimidine core.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis. The causality behind this choice lies in its use of readily available starting materials and robust reaction conditions, making it a reliable method for laboratory-scale production.
Step 1: Preparation of Ethyl 4-ethoxy-3-oxobutanoate (β-ketoester precursor)
-
To a solution of ethyl acetoacetate (1.0 equiv) in a suitable aprotic solvent (e.g., THF), slowly add a strong base such as sodium hydride (NaH, 1.1 equiv) at 0°C.
-
Rationale: The base deprotonates the acidic α-carbon of the ethyl acetoacetate to form a nucleophilic enolate.
-
Once the evolution of hydrogen gas ceases, add a suitable electrophile like ethyl bromoacetate (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography to yield the desired β-ketoester.
Step 2: Cyclocondensation with Guanidine
-
Dissolve the purified β-ketoester (1.0 equiv) in ethanol.
-
Add guanidine hydrochloride (1.2 equiv) and a base such as sodium ethoxide (1.2 equiv).
-
Rationale: Sodium ethoxide neutralizes the guanidine hydrochloride to generate free guanidine, which acts as the dinucleophile for the cyclization reaction.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude solid by recrystallization or column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to afford pure this compound[3].
References
An In-depth Technical Guide to the Chemical Characterization of Ethyl 2-(2-aminopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrimidine Core - A Cornerstone in Modern Drug Discovery
The pyrimidine scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine and its derivatives are biocompatible and can readily interact with various biological targets like enzymes and receptors.[1] This inherent biological relevance has led to the development of a wide array of drugs containing the pyrimidine core, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The synthetic versatility of the pyrimidine ring allows for the generation of diverse derivatives, making it a fertile ground for the discovery of novel therapeutic agents.[1][6] This guide focuses on the comprehensive chemical characterization of a specific pyrimidine derivative, Ethyl 2-(2-aminopyrimidin-4-yl)acetate, a valuable building block in the synthesis of more complex bioactive molecules.
Section 1: Synthesis and Potential Impurities of this compound
A plausible synthetic route to this compound involves the condensation of a β-ketoester with guanidine. A general principle for the synthesis of pyrimidines is the reaction of a 1,3-dicarbonyl compound with an N-C-N building block like guanidine.[7]
A likely precursor for the synthesis of the target molecule is ethyl 4,4-diethoxy-3-oxobutanoate, which can be condensed with guanidine. During such syntheses, several impurities could arise. Incomplete cyclization could leave starting materials or intermediates in the final product. Side reactions, such as self-condensation of the β-ketoester or reactions involving solvent molecules, could also generate impurities. Furthermore, residual catalysts or reagents used in the synthesis may also be present. A thorough characterization is therefore essential to ensure the purity and identity of the final compound.
Section 2: Spectroscopic and Chromatographic Characterization
A multi-faceted analytical approach is crucial for the unambiguous structural elucidation and purity assessment of this compound. This section outlines the key spectroscopic and chromatographic techniques employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on computational algorithms and provide an expected spectral pattern.[3][8][9]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 (pyrimidine) | 6.50 - 6.70 | d | ~5.0 |
| H-6 (pyrimidine) | 8.10 - 8.30 | d | ~5.0 |
| -CH₂- (acetate) | 3.60 - 3.80 | s | - |
| -NH₂ | 5.50 - 6.00 | br s | - |
| -O-CH₂- (ethyl) | 4.10 - 4.30 | q | ~7.1 |
| -CH₃ (ethyl) | 1.20 - 1.40 | t | ~7.1 |
Note: Predicted data generated using cheminformatic tools. Actual experimental values may vary.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is to ensure better signal dispersion and resolution, which is crucial for unambiguous assignment of protons, especially in the aromatic region. The selection of the deuterated solvent depends on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.
Diagram of NMR Analysis Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. growingscience.com [growingscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. preprints.org [preprints.org]
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-aminopyrimidin-4-yl)acetate is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the starting materials and synthetic strategies for its preparation. The primary and most established route involves the cyclocondensation of a β-keto ester, namely ethyl 4,4-diethoxy-3-oxobutanoate, with guanidine. This document will delve into the synthesis of this key precursor, the mechanism of the subsequent pyrimidine ring formation, and will also explore potential alternative synthetic pathways. Detailed experimental protocols, mechanistic insights, and data presentation are included to equip researchers with the necessary knowledge for the efficient synthesis of this important molecule.
The Principal Synthetic Route: A Convergent Approach
The most widely employed and efficient synthesis of this compound is a convergent approach that hinges on the formation of the core pyrimidine ring through the reaction of a 1,3-dicarbonyl compound with a guanidinating agent. This strategy is a classic example of the Pinner pyrimidine synthesis.[1]
The overall transformation can be visualized as follows:
This pathway is advantageous due to the commercial availability of the initial starting materials and the generally high yields achieved in the cyclization step.
Synthesis of the Key β-Keto Ester: Ethyl 4,4-diethoxy-3-oxobutanoate
The critical precursor for this synthesis is Ethyl 4,4-diethoxy-3-oxobutanoate. This β-keto ester is not as commonly available as simpler analogs and is typically prepared in a two-step sequence starting from dichloroacetic acid or, more directly, from ethyl diethoxyacetate.
1.1.1. Synthesis from Ethyl Diethoxyacetate
A common laboratory-scale preparation involves the Claisen condensation of ethyl diethoxyacetate with ethyl acetate using a strong base such as sodium metal.
Experimental Protocol:
-
To a solution of ethyl diethoxyacetate (1 equivalent) in ethyl acetate (0.5 equivalents), metallic sodium (1.7 equivalents) is added portion-wise.
-
The resulting mixture is heated to reflux for approximately 1.5 hours.
-
After cooling, the reaction mixture is made acidic with 50% acetic acid.
-
The product is extracted with diethyl ether.
-
The ethereal layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The residue is then purified by fractional distillation to yield ethyl 4,4-diethoxy-3-oxobutanoate as a colorless oil.[2]
Causality of Experimental Choices:
-
Sodium Metal: A strong base is required to deprotonate the α-carbon of ethyl acetate, forming the enolate nucleophile for the Claisen condensation.
-
Reflux: The elevated temperature facilitates the reaction rate.
-
Acidification: Neutralization of the reaction mixture and protonation of the resulting enolate is necessary for product isolation.
-
Fractional Distillation: This purification technique is effective for separating the higher-boiling product from any remaining starting materials or byproducts.
1.1.2. Synthesis from Dichloroacetic Acid
An alternative, though more lengthy, route to the precursor ethyl diethoxyacetate begins with dichloroacetic acid. This involves reaction with sodium ethoxide to form diethoxyacetic acid, followed by esterification with ethanol and an acid catalyst.
Cyclocondensation with Guanidine
The cornerstone of this synthesis is the reaction of Ethyl 4,4-diethoxy-3-oxobutanoate with guanidine to form the 2-aminopyrimidine ring. Guanidine is typically used in the form of its hydrochloride salt, which requires the presence of a base to liberate the free guanidine for the reaction.
Reaction Mechanism:
The reaction proceeds through a series of nucleophilic additions and condensations.
-
Nucleophilic Attack: One of the amino groups of guanidine attacks one of the carbonyl groups of the β-keto ester.
-
Cyclization: The second amino group of the guanidine then undergoes an intramolecular nucleophilic attack on the other carbonyl group, forming a cyclic intermediate.
-
Dehydration and Elimination: Subsequent dehydration and elimination of ethanol lead to the formation of the aromatic pyrimidine ring.
Experimental Protocol (General):
-
Guanidine hydrochloride (1-1.2 equivalents) is dissolved in a suitable alcohol, such as ethanol.
-
A base, such as sodium ethoxide or sodium hydroxide (1-1.2 equivalents), is added to the solution to generate free guanidine.
-
Ethyl 4,4-diethoxy-3-oxobutanoate (1 equivalent) is added to the reaction mixture.
-
The mixture is heated to reflux for several hours, and the reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Alternative Synthetic Strategies
While the cyclocondensation route is predominant, it is important for drug development professionals to be aware of alternative synthetic strategies. These can be valuable if the primary starting materials are unavailable or if a different substitution pattern on the pyrimidine ring is desired.
One plausible alternative involves the synthesis of a pre-functionalized pyrimidine ring, followed by the introduction of the acetate side chain.
Example Pathway:
This approach would involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyrimidine ring with an enolate derived from a malonic ester, followed by hydrolysis and decarboxylation.[5][6]
Data Summary
The following table summarizes key data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | Crystalline solid |
| Ethyl diethoxyacetate | C₈H₁₆O₄ | 176.21 | Liquid |
| Ethyl 4,4-diethoxy-3-oxobutanoate | C₁₀H₁₈O₅ | 218.25 | Solid |
| This compound | C₈H₁₁N₃O₂ | 181.19 | Solid |
Conclusion
The synthesis of this compound is most efficiently achieved through the well-established cyclocondensation of Ethyl 4,4-diethoxy-3-oxobutanoate with guanidine. This in-depth guide has provided a detailed examination of the synthesis of the key β-keto ester starting material, a mechanistic overview of the pyrimidine ring formation, and a general experimental protocol. Furthermore, the exploration of alternative synthetic routes offers valuable insights for researchers and drug development professionals, enabling flexibility in synthetic design. The provided data and procedural outlines serve as a robust foundation for the successful laboratory-scale preparation of this important chemical intermediate.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
"Ethyl 2-(2-aminopyrimidin-4-YL)acetate IUPAC name and synonyms"
An In-Depth Technical Guide to Ethyl 2-(2-aminopyrimidin-4-yl)acetate
Abstract
This compound is a heterocyclic organic compound featuring a core aminopyrimidine scaffold, a structure of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a nucleophilic amino group and a reactive ethyl ester handle, positioning it as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed, mechanistically justified synthesis protocol, and its potential applications in drug discovery and development. The content is structured to serve researchers and scientists by providing both foundational knowledge and practical, field-proven insights.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational for all research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This systematic name unambiguously describes its molecular structure, consisting of an acetate group esterified with ethanol, where the alpha-carbon is attached to the 4-position of a 2-aminopyrimidine ring.
For ease of reference and database searching, several identifiers and synonyms are used.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 1194375-38-6 | [1][2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1] |
| Canonical SMILES | CCOC(=O)CC1=CC=NC(N)=N1 | [1] |
| InChI | InChI=1S/C8H11N3O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3,(H2,9,10,11) |[1] |
Table 2: Registered Synonyms
| Synonym | Source |
|---|---|
| ethyl 2-(2-imino-1,2-dihydropyrimidin-4-yl)acetate | [2] |
| 4-Pyrimidineacetic acid, 2-amino-, ethyl ester |[2] |
Physicochemical and Handling Properties
Understanding the physical properties of a compound is critical for its proper handling, storage, and application in experimental setups.
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 181.195 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| State | Solid | [1] |
| Storage Temperature | 2-8°C (protect from light) |[2] |
The recommendation to store the compound under refrigeration and protected from light suggests a potential sensitivity to thermal degradation or photochemical reactions, a common characteristic for nitrogen-containing heterocyclic compounds.
Synthesis Protocol and Mechanistic Rationale
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. A robust and common method is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a source of the N-C-N fragment, such as guanidine. This approach, known as the Pinner synthesis, is highly effective for generating 2-aminopyrimidines.
Expertise & Experience: Rationale for Synthetic Route
For the synthesis of this compound, a logical choice for the 1,3-dicarbonyl equivalent is ethyl 4,4-diethoxy-3-oxobutanoate. This starting material contains the required four-carbon backbone, the ethyl ester, and a protected aldehyde (as a diethyl acetal) that can be readily deprotected under the acidic conditions of the reaction to form the necessary β-ketoaldehyde intermediate in situ. Guanidine hydrochloride is selected as the N-C-N source, and a non-nucleophilic base like sodium ethoxide is used to deprotonate the guanidine and catalyze the condensation.
Visualized Synthesis Workflow
References
The Aminopyrimidine Core: A Scaffolding Success Story in Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Therapeutic Evolution of Aminopyrimidine Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The aminopyrimidine scaffold, a privileged heterocyclic motif, has etched an indelible mark on the landscape of medicinal chemistry and drug development. From its foundational discovery in the late 19th century to its contemporary role as a cornerstone of targeted cancer therapies, the journey of aminopyrimidine derivatives is a testament to the power of synthetic innovation and a deepening understanding of molecular biology. This technical guide provides a comprehensive exploration of the discovery, history, and therapeutic evolution of these remarkable compounds. We will delve into the seminal synthetic methodologies that unlocked their chemical space, dissect the intricate structure-activity relationships that govern their biological effects, and trace their trajectory from broad-spectrum bioactive molecules to precision-engineered kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the rich history and versatile chemistry of aminopyrimidine derivatives in their own quest for novel therapeutics.
A Historical Odyssey: From a Heterocyclic Curiosity to a Pharmaceutical Powerhouse
The story of aminopyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives like alloxan, isolated from uric acid, were known in the early 19th century, the systematic exploration of this heterocyclic family began in earnest in the latter half of the century.[1]
A pivotal moment arrived in 1884 when Adolf Pinner developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] This foundational work, now known as the Pinner synthesis, laid the groundwork for accessing a diverse array of substituted pyrimidines, including the amino-functionalized variants that would later prove so fruitful. Shortly thereafter, in 1900, the parent pyrimidine compound was first prepared by Siegmund Gabriel and James Colman.[2][3]
The early 20th century saw a burgeoning interest in the biological activities of pyrimidine derivatives, largely driven by their structural resemblance to the nucleobases—cytosine, thymine, and uracil—that form the building blocks of life. This led to the exploration of aminopyrimidines as potential antimetabolites and antimicrobial agents. However, it was the latter half of the 20th century and the dawn of the 21st that witnessed the true ascendancy of aminopyrimidines as a dominant pharmacophore, particularly with the advent of targeted therapies. A significant milestone in the therapeutic application of fused pyrimidine systems was the work on pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR) in 1993, establishing their potential as effective antifolate agents.[2]
The modern era of aminopyrimidine-based drugs was arguably ushered in with the development of imatinib (Gleevec®), a potent inhibitor of the Bcr-Abl tyrosine kinase, which revolutionized the treatment of chronic myeloid leukemia (CML). The success of imatinib ignited an explosion of research into aminopyrimidine derivatives as kinase inhibitors, leading to a host of approved drugs and clinical candidates targeting a wide range of kinases implicated in cancer and other diseases.
The Synthetic Toolkit: Constructing the Aminopyrimidine Core
The therapeutic potential of aminopyrimidine derivatives is underpinned by a rich and versatile synthetic chemistry that allows for the precise installation of various substituents to fine-tune their biological activity.
The Classical Approach: The Pinner Synthesis
The Pinner synthesis remains a cornerstone of pyrimidine chemistry.[4] It involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, with an amidine. The reaction is typically catalyzed by either acid or base.[4] The mechanism, when acid-catalyzed, proceeds through the protonation of a carbonyl group, followed by nucleophilic attack by the amidine, subsequent dehydration, and eventual aromatization to yield the pyrimidine ring.[5][6]
Modern Synthetic Strategies
While the Pinner synthesis is robust, modern medicinal chemistry often demands more efficient and versatile methods. This has led to the development of a range of innovative synthetic approaches:
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of highly functionalized aminopyrimidines. These reactions allow for the direct formation of C-N and C-C bonds, enabling the introduction of a wide variety of substituents with high precision and in good yields.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of aminopyrimidine derivatives.[7] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
-
Multi-component Reactions: Reactions such as the Biginelli reaction provide a convergent and atom-economical approach to constructing dihydropyrimidine derivatives, which can then be further elaborated to access a range of aminopyrimidine analogs.[3]
Experimental Protocol: A General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via Fusion
This protocol describes a solvent-free method for the synthesis of 2-aminopyrimidine derivatives.[8][9]
-
Reactant Preparation: Finely grind 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (1.0-1.2 eq), and triethylamine (2.0 eq).
-
Reaction Setup: Combine the ground reactants in a sealed reaction vessel.
-
Heating: Heat the mixture at 80-90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and add distilled water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield the desired 2-aminopyrimidine derivative.
-
Characterization: Characterize the final product using appropriate analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
This self-validating protocol relies on the clear formation of a precipitate upon addition of water, indicating the successful formation of the less water-soluble product. The purity can be readily assessed by TLC and melting point analysis, with further structural confirmation provided by spectroscopic methods.
The Heart of the Matter: Structure-Activity Relationships and Kinase Inhibition
The remarkable success of aminopyrimidine derivatives as therapeutic agents, particularly as kinase inhibitors, lies in the unique ability of their core structure to interact with the ATP-binding site of kinases.
The Kinase Hinge: A Privileged Interaction Site
The 2-aminopyrimidine scaffold is a classic "hinge-binder".[10][11] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain and plays a crucial role in ATP binding. The 2-aminopyrimidine core typically forms two or three crucial hydrogen bonds with the backbone amide groups of the hinge residues. This bidentate hydrogen bonding pattern mimics the interaction of the adenine portion of ATP with the hinge, providing a strong and specific anchor for the inhibitor within the active site.[10]
Tuning Specificity and Potency: The Role of Substituents
While the 2-aminopyrimidine core provides the essential anchor to the kinase hinge, the substituents at other positions of the pyrimidine ring are critical for determining the inhibitor's potency and selectivity. By judiciously modifying these substituents, medicinal chemists can:
-
Exploit Additional Binding Pockets: Substituents can be designed to extend into and interact with other regions of the ATP-binding site, such as the hydrophobic back pocket, leading to increased affinity and selectivity for a particular kinase.
-
Modulate Physicochemical Properties: Altering substituents can improve the drug-like properties of the molecule, such as solubility, membrane permeability, and metabolic stability, which are crucial for oral bioavailability and in vivo efficacy.
-
Overcome Drug Resistance: In the context of cancer therapy, mutations in the kinase domain can lead to drug resistance. Novel aminopyrimidine derivatives can be designed to accommodate these mutations and maintain their inhibitory activity.
Table 1: Representative Aminopyrimidine-Based Kinase Inhibitors and their IC50 Values
| Compound | Target Kinase(s) | IC50 (nM) | Disease Indication |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | 25-100 | Chronic Myeloid Leukemia, GIST |
| Erlotinib | EGFR | 2 | Non-Small Cell Lung Cancer |
| Gefitinib | EGFR | 33-80 | Non-Small Cell Lung Cancer |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | Breast Cancer |
| Pazopanib | VEGFR, PDGFR, c-Kit | 10-84 | Renal Cell Carcinoma, Soft Tissue Sarcoma |
Note: IC50 values can vary depending on the specific assay conditions.
Therapeutic Evolution: From Broad-Spectrum Activity to Precision Medicine
The therapeutic applications of aminopyrimidine derivatives have evolved in lockstep with our understanding of disease biology.
Early Discoveries: A Broad Spectrum of Biological Activity
Initial investigations into aminopyrimidine derivatives revealed a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. This broad activity profile is a testament to the ability of the aminopyrimidine scaffold to interact with a variety of biological targets.
The Kinase Inhibitor Revolution: A New Paradigm in Cancer Therapy
The discovery that dysregulated kinase activity is a hallmark of many cancers propelled aminopyrimidine derivatives to the forefront of oncology drug discovery. Their ability to selectively inhibit specific kinases has enabled the development of targeted therapies that are more effective and less toxic than traditional chemotherapy.
Signaling Pathway: The Bcr-Abl Fusion Protein in Chronic Myeloid Leukemia (CML)
In CML, a chromosomal translocation leads to the formation of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Imatinib, a 2-aminopyrimidine derivative, is a potent inhibitor of Bcr-Abl.
Beyond Oncology: Expanding Therapeutic Horizons
The success of aminopyrimidine derivatives in oncology has spurred their investigation in other therapeutic areas where kinase signaling plays a role, including:
-
Inflammatory Diseases: Inhibitors of kinases such as JAK and SYK are being developed for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune disorders.
-
Neurodegenerative Diseases: Kinases like LRRK2 and GSK3β are implicated in the pathogenesis of Parkinson's and Alzheimer's disease, making them attractive targets for aminopyrimidine-based inhibitors.
-
Infectious Diseases: Aminopyrimidine derivatives are being explored as antiviral and antiparasitic agents by targeting host or pathogen kinases that are essential for replication.
Future Perspectives and Conclusion
The journey of aminopyrimidine derivatives is far from over. As our understanding of the kinome and its role in disease continues to expand, so too will the opportunities for developing novel aminopyrimidine-based therapeutics. The ongoing development of more sophisticated synthetic methodologies will enable the creation of increasingly complex and finely tuned molecules. Furthermore, the integration of computational modeling and artificial intelligence into the drug discovery process will accelerate the identification and optimization of new aminopyrimidine leads.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate
Introduction
Ethyl 2-(2-aminopyrimidin-4-yl)acetate is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including as kinase inhibitors for the treatment of cancers.[1] The presence of the acetate side chain provides a versatile handle for further chemical modifications, making this compound a crucial intermediate for drug discovery and development professionals.
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is based on the well-established cyclocondensation reaction of a β-ketoester with guanidine, a robust and widely utilized strategy for the formation of 2-aminopyrimidine rings.[2][3] The protocol is designed to be clear, concise, and reproducible for researchers and scientists in both academic and industrial settings.
Reaction Scheme
The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, ethyl 4-ethoxy-3-oxobutanoate, via a nucleophilic substitution reaction. The second step is the cyclocondensation of this β-ketoester with guanidine hydrochloride in the presence of a base to yield the final product.
Figure 1: Overall synthetic workflow.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich |
| Sodium Metal | ACS reagent, ≥99.9% | Sigma-Aldrich |
| Absolute Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethyl 4-chloro-3-oxobutanoate | ≥95% | Alfa Aesar |
| Diethyl Ether | Anhydrous, ≥99.0% | VWR Chemicals |
| Ethyl Acetate | ACS reagent, ≥99.5% | BDH |
| Hexanes | ACS reagent, ≥98.5% | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS reagent, granular | J.T. Baker |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | 99.9 atom % D | Cambridge Isotope Laboratories |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Glassware for extraction (separatory funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Column chromatography setup (glass column, silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocols
PART 1: Synthesis of Ethyl 4-ethoxy-3-oxobutanoate (Intermediate)
This procedure outlines the preparation of the β-ketoester intermediate required for the subsequent cyclocondensation reaction.
1. Preparation of Sodium Ethoxide Solution:
-
In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 150 mL of absolute ethanol.
-
Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. Caution: The reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform this step in a fume hood.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
2. Reaction with Ethyl 4-chloro-3-oxobutanoate:
-
Cool the sodium ethoxide solution to 0 °C using an ice bath.
-
Slowly add 32.9 g (0.20 mol) of ethyl 4-chloro-3-oxobutanoate dropwise to the cooled sodium ethoxide solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
3. Work-up and Purification:
-
Neutralize the reaction mixture by the careful addition of glacial acetic acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and 100 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethoxy-3-oxobutanoate.
-
The crude product can be purified by vacuum distillation if necessary, although it is often of sufficient purity for the next step.
PART 2: Synthesis of this compound (Final Product)
This part details the cyclocondensation reaction to form the target 2-aminopyrimidine derivative.
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9.56 g (0.10 mol) of guanidine hydrochloride in 100 mL of absolute ethanol.
-
To this solution, add a freshly prepared solution of sodium ethoxide (from 2.3 g, 0.10 mol of sodium in 50 mL of absolute ethanol). A white precipitate of sodium chloride will form.
-
Stir the mixture at room temperature for 30 minutes.
2. Cyclocondensation Reaction:
-
To the ethanolic solution of guanidine, add 17.4 g (0.10 mol) of crude ethyl 4-ethoxy-3-oxobutanoate from the previous step.
-
Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a solid.[4]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Figure 2: Simplified reaction mechanism for the cyclocondensation step.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.15 (d, J=5.2 Hz, 1H), 6.60 (d, J=5.2 Hz, 1H), 6.55 (s, 2H, NH₂), 4.10 (q, J=7.1 Hz, 2H), 3.45 (s, 2H), 1.20 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 170.5, 163.0, 158.5, 157.0, 110.0, 60.5, 42.0, 14.0 |
| Mass Spectrometry (ESI+) | m/z 182.0924 [M+H]⁺ |
Safety Precautions
-
Guanidine Hydrochloride: Harmful if swallowed and causes skin and serious eye irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Ethyl 4-chloro-3-oxobutanoate: Lachrymator and corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Ethanol: Flammable liquid. Keep away from open flames and heat sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of intermediate | Incomplete reaction of sodium with ethanol. Moisture in the reaction. | Ensure sodium is fully dissolved before adding the chloroester. Use anhydrous ethanol and dry glassware. |
| Low yield of final product | Incomplete reaction. Inefficient recrystallization. | Increase reflux time and monitor by TLC. Optimize recrystallization solvent system and cooling procedure. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient. |
| Inconsistent NMR spectra | Residual solvent. Presence of tautomers. | Ensure the product is thoroughly dried under vacuum. Note that tautomerism can sometimes lead to broadened peaks. |
Conclusion
The protocol described in these application notes provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps for the preparation of the β-ketoester intermediate and the subsequent cyclocondensation with guanidine, researchers can obtain this valuable building block in good yield and high purity. Adherence to the safety precautions is crucial for the safe execution of this synthesis. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
The Versatility of Ethyl 2-(2-aminopyrimidin-4-yl)acetate in Modern Medicinal Chemistry: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Ethyl 2-(2-aminopyrimidin-4-yl)acetate, a readily available and highly versatile scaffold, has emerged as a significant player in the synthesis of diverse heterocyclic compounds with promising pharmacological activities. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower your research endeavors.
Introduction to a Privileged Scaffold
This compound (CAS No. 1194375-38-6) is a bifunctional molecule featuring a reactive 2-aminopyrimidine core and an ethyl acetate side chain.[1][2][3][4] This unique combination of functionalities allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex fused heterocyclic systems. The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors, underscoring the therapeutic potential of its derivatives.
Core Reactivity and Synthetic Potential
The chemical behavior of this compound is dictated by the nucleophilicity of the 2-amino group and the endocyclic nitrogen atoms, as well as the reactivity of the active methylene group in the ethyl acetate side chain. This dual reactivity allows for a variety of cyclization and functionalization reactions, providing access to a rich diversity of molecular architectures.
A primary application of this scaffold lies in the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines. These bicyclic systems are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling them to interact with a variety of biological targets.
Application Highlight: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases.[5][6][7][8][9] The synthesis of these scaffolds can be efficiently achieved through the cyclocondensation of this compound with suitable three-carbon building blocks.
Mechanistic Rationale
The reaction typically proceeds through an initial Michael addition of the active methylene group of the ethyl acetate moiety to an activated alkene, followed by an intramolecular cyclization and subsequent aromatization to yield the pyrido[2,3-d]pyrimidine core. The 2-amino group of the starting pyrimidine plays a crucial role in the final cyclization step.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-amino-5-oxo-2-substituted-4,5-dihydropyrido[2,3-d]pyrimidine-6-carboxylate derivatives
This protocol describes a general procedure for the synthesis of substituted pyrido[2,3-d]pyrimidines via a multicomponent reaction.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile[10]
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrido[2,3-d]pyrimidine derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
Expected Outcome:
This reaction is expected to yield the corresponding ethyl 7-amino-5-phenyl-2-substituted-4,5-dihydropyrido[2,3-d]pyrimidine-6-carboxylate. The yields can vary depending on the specific aldehyde used.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Product |
| This compound | Benzaldehyde, Malononitrile | Piperidine | Ethanol | 6-8 | Ethyl 7-amino-5-phenyl-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
| This compound | 4-Chlorobenzaldehyde, Malononitrile | Piperidine | Ethanol | 6-8 | Ethyl 7-amino-5-(4-chlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Visualization of Synthetic Pathways
Synthesis of Pyrido[2,3-d]pyrimidines
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Plausible Reaction Mechanism
Caption: Key steps in the formation of the pyrido[2,3-d]pyrimidine ring.
Broader Applications in Medicinal Chemistry
Beyond the synthesis of pyrido[2,3-d]pyrimidines, this compound serves as a precursor for other important heterocyclic systems.
-
Triazolopyrimidines: Reaction of the 2-amino group with reagents like N,N-dimethylformamide-dimethyl acetal followed by cyclization with hydrazine can lead to the formation of triazolopyrimidine derivatives.[4][6][11][12][13] These scaffolds are known to possess a range of biological activities, including antimicrobial and anticancer properties.
-
Imidazopyrimidines: Cyclization with α-haloketones can provide access to imidazopyrimidine systems, another class of privileged structures in drug discovery.
The aminopyrimidine core is a key feature in many kinase inhibitors, where it often forms crucial hydrogen bonding interactions with the hinge region of the kinase active site. By elaborating the structure of this compound, medicinal chemists can design and synthesize novel kinase inhibitors with tailored selectivity and potency.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its inherent reactivity and strategic placement of functional groups provide a facile entry into a diverse range of heterocyclic scaffolds, most notably the medicinally important pyrido[2,3-d]pyrimidines. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this remarkable compound in the quest for novel therapeutic agents.
References
- 1. This compound CAS#: 1194375-38-6 [amp.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 1194375-38-6 [amp.chemicalbook.com]
- 4. This compound 97% | CAS: 1194375-38-6 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl 2-(2-aminopyridin-4-yl)acetate | C9H12N2O2 | CID 66617889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Application Notes and Protocols: Evaluating Ethyl 2-(2-aminopyrimidin-4-YL)acetate as a Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2]
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[3][4] Its significance is particularly pronounced in the development of kinase inhibitors. The pyrimidine ring system can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common feature of type I and type II kinase inhibitors.[5] Many FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature heterocyclic scaffolds that interact with the kinase hinge. Given this precedent, novel molecules containing the pyrimidine core are of significant interest to the drug discovery community.
This document provides a detailed guide for researchers and drug development professionals on how to approach the characterization of Ethyl 2-(2-aminopyrimidin-4-YL)acetate (herein referred to as "the compound") as a potential kinase inhibitor. While specific inhibitory data for this compound is not yet widely published, its structure, featuring a 2-aminopyrimidine core, provides a strong rationale for its investigation. These application notes and protocols are designed to provide a comprehensive workflow, from initial biochemical characterization to cell-based efficacy testing.
Compound Details:
-
IUPAC Name: this compound
-
CAS Number: 1194375-38-6
-
Molecular Formula: C8H11N3O2
-
Commercial Availability: This compound is available from suppliers such as Fluorochem.[6]
Part 1: Initial Characterization and In Vitro Biochemical Assays
The first step in evaluating a potential kinase inhibitor is to determine its direct activity against purified kinases in a controlled, cell-free environment. This allows for the precise measurement of potency (e.g., IC50) and selectivity without the complexities of cellular uptake, metabolism, and off-target effects within a cell.
Workflow for In Vitro Kinase Inhibition Assays
Caption: Workflow for in vitro biochemical testing of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a widely used commercial kit for this purpose. The luminescent signal is proportional to the amount of ADP generated and is therefore inversely proportional to the inhibitory activity of the compound.[7]
Materials:
-
This compound
-
Recombinant kinase of interest and its corresponding substrate
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
100% DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration for the highest dose might be 1 mM.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of the kinase and substrate should be empirically determined to ensure the reaction is in the linear range.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine the IC50.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
Summarize the results in a clear, tabular format. Staurosporine is often used as a non-selective positive control.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | Experimental Value | 5 |
| Kinase B | Experimental Value | 10 |
| Kinase C | Experimental Value | 20 |
Protocol 2: Kinase Selectivity Profiling
Achieving selectivity is a major challenge in kinase inhibitor development.[1] A robust method to assess this is to screen the compound against a broad panel of kinases. Many contract research organizations (CROs) offer this as a service, screening against hundreds of kinases. An efficient in-house strategy is a two-tiered approach.[8]
Procedure:
-
Tier 1: Single-Concentration Screening:
-
Screen this compound at a single, fixed concentration (e.g., 1 µM) against a panel of kinases using the assay described in Protocol 1.
-
Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
-
Tier 2: IC50 Determination for "Hits":
-
For any kinase that shows significant inhibition (e.g., >70%) in the Tier 1 screen, perform a full 10-point dose-response curve to determine the precise IC50 value, as described in Protocol 1.
-
Interpretation: The selectivity profile provides crucial insights into the compound's potential for on-target efficacy versus off-target side effects. A selective inhibitor will show high potency against the intended target with significantly lower potency against other kinases.
Part 2: Cellular Activity and Target Engagement
Once a compound demonstrates promising biochemical potency and selectivity, the next critical step is to determine if it can engage its target and exert a biological effect in a cellular context.[9] Cell-based assays are essential for confirming that the compound is cell-permeable and can inhibit the kinase in the complex intracellular environment.
Signaling Pathway Context: Receptor Tyrosine Kinase (RTK) Inhibition
Caption: A simplified RTK signaling pathway, a common target for kinase inhibitors.
Protocol 3: Cellular Target Engagement (Western Blot)
This protocol assesses whether the compound can inhibit the phosphorylation of a target kinase within intact cells.[10] This directly confirms on-target activity.
Materials:
-
A cell line that expresses the target kinase (e.g., a cancer cell line known to be driven by the kinase).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated form of the target kinase (e.g., anti-p-EGFR) and one for the total protein level of the kinase (e.g., anti-EGFR).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
If the kinase is activated by a ligand, you may need to starve the cells and then stimulate them with the ligand in the presence of the compound.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total kinase as a loading control.
-
Interpretation: A dose-dependent decrease in the phosphorylated kinase signal, with no change in the total kinase level, indicates successful target engagement and inhibition by the compound.
Protocol 4: Cell Viability/Proliferation Assay
This assay determines the functional consequence of kinase inhibition, measuring the compound's effect on cell growth and survival.[10]
Materials:
-
A cancer cell line whose proliferation is dependent on the target kinase.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a luminescence-based kit like CellTiter-Glo® (Promega).
-
96-well clear cell culture plates.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the compound.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (MTT Method):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Cellular Efficacy
| Cell Line | Kinase Status | This compound GI50 (nM) |
| Cell Line A | Target Kinase Dependent | Experimental Value |
| Cell Line B | Target Kinase Independent | Experimental Value |
Conclusion and Future Directions
These protocols provide a foundational framework for the systematic evaluation of this compound as a potential kinase inhibitor. The journey from a promising scaffold to a validated lead compound is a multi-step process.[9] Positive results from these initial in vitro and cellular assays—demonstrating high potency, a favorable selectivity profile, and on-target cellular activity—would warrant further investigation. Subsequent steps could include mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive), pharmacokinetic profiling, and ultimately, in vivo efficacy studies in relevant disease models. The 2-aminopyrimidine scaffold holds significant promise, and a rigorous, methodical evaluation is the key to unlocking its therapeutic potential.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate: A Comprehensive Protocol and Fragmentation Study
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the mass spectrometric analysis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We present a systematic approach encompassing sample preparation, instrument tuning via direct infusion, and a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of this analyte. The narrative explains the rationale behind key experimental choices, from ionization techniques to fragmentation analysis. This guide is designed to be a self-validating system, enabling researchers to confidently implement and adapt these methods for their specific applications.
Introduction and Analyte Overview
This compound is a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The pyrimidine core is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Accurate and reliable analytical methods are essential for its characterization, purity assessment, and quantification in various matrices during the drug development process.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for analyzing small molecules.[3] This document outlines optimized protocols for analyzing this compound, focusing on Electrospray Ionization (ESI) due to its efficacy with polar, nitrogen-containing compounds.[4][5]
Analyte Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₁₁N₃O₂ | [6] |
| Molecular Weight | 181.195 g/mol | [6] |
| Monoisotopic Mass | 181.0851 g/mol | Calculated |
| Predicted [M+H]⁺ | 182.0924 m/z | Calculated |
| Structure (SMILES) | CCOC(=O)CC1=CC=NC(N)=N1 | [6] |
Predicted Mass Spectral Fragmentation Pathway
Understanding the fragmentation pattern is crucial for developing selective MS/MS methods like Multiple Reaction Monitoring (MRM). For this compound, protonation is expected to occur on the basic nitrogen atoms of the pyrimidine ring under positive ESI conditions.[4][5] The subsequent fragmentation via Collision-Induced Dissociation (CID) is predicted to involve characteristic losses of the ethyl and ethoxycarbonyl groups.
The pyrimidine ring itself is relatively stable, but specific cleavages can be induced.[1][7] The primary fragmentation events are hypothesized as follows:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters, leading to the formation of a carboxylic acid fragment.
-
Loss of the Ethoxy Group (•OC₂H₅): Cleavage of the ester bond to form an acylium ion.
-
Loss of the entire Ethyl Acetate Moiety (C₄H₇O₂): Cleavage of the bond connecting the side chain to the pyrimidine ring.
The proposed fragmentation cascade is visualized below.
Experimental Protocols
These protocols are designed for a triple quadrupole mass spectrometer but can be adapted for other platforms like Q-TOF or Orbitrap systems.
Protocol 1: Sample and Standard Preparation
Rationale: Accurate preparation of standards is fundamental to quantitative analysis. High-purity solvents are used to minimize background interference.
Materials:
-
This compound (≥95% purity)
-
Methanol (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10.0 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution. This is your Stock Solution. Store at -20°C.
-
-
Working Solution (10 µg/mL):
-
Pipette 100 µL of the Stock Solution into a 10.0 mL volumetric flask.
-
Dilute to the mark with 50:50 (v/v) Methanol:Water. This is your Working Solution.
-
-
Direct Infusion Standard (100 ng/mL):
-
Dilute 100 µL of the Working Solution into 10.0 mL of 50:50 Methanol:Water containing 0.1% formic acid.
-
Protocol 2: Direct Infusion and MS Parameter Optimization
Rationale: Direct infusion is used to find the optimal ionization parameters for the analyte and to identify the most stable and intense fragment ions for MS/MS analysis without the complexity of chromatography.[8]
Instrumentation:
-
Mass Spectrometer with ESI source
-
Syringe Pump
Procedure:
-
Set up the syringe pump to infuse the "Direct Infusion Standard" (100 ng/mL) at a flow rate of 5-10 µL/min.
-
Configure the mass spectrometer in positive ESI mode.
-
MS1 Full Scan:
-
Scan a mass range of m/z 50-250 to confirm the presence of the protonated precursor ion ([M+H]⁺) at m/z 182.1 ± 0.2.
-
Optimize source parameters (e.g., Capillary Voltage, Source Temperature, Gas Flows) to maximize the signal intensity of m/z 182.1.
-
-
MS2 Product Ion Scan:
-
Select m/z 182.1 as the precursor ion for fragmentation.
-
Apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Identify the most abundant and consistent product ions. Based on our prediction, look for ions around m/z 154.1, 137.1, and 109.1.
-
Record the optimal collision energy for each selected product ion.
-
Protocol 3: LC-MS/MS Method for Quantification
Rationale: This method utilizes reversed-phase chromatography to separate the analyte from potential matrix components before detection, enhancing sensitivity and reducing ion suppression.[9] A C18 column is a versatile starting point for small molecules of moderate polarity.[10][11] The addition of 0.1% formic acid to the mobile phase promotes analyte protonation for robust ESI+ signal.[10]
Instrumentation & Reagents:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
LC Parameters:
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 2.6 µm |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B in 5 min, hold 1 min |
| Run Time | 8 minutes |
MS/MS Parameters (MRM Mode):
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 182.1 | 154.1 (Quantifier) | 100 | Optimize (e.g., 15 eV) |
| 182.1 | 109.1 (Qualifier) | 100 | Optimize (e.g., 25 eV) |
| Note: Optimal collision energies must be determined empirically as described in Protocol 2. |
Overall Analytical Workflow
The end-to-end process for the analysis is a systematic progression from sample handling to final data interpretation. This workflow ensures reproducibility and accuracy.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometry analysis of this compound. By following the detailed protocols for sample preparation, direct infusion optimization, and LC-MS/MS analysis, researchers can achieve reliable and sensitive quantification of this important chemical entity. The provided fragmentation pathway and workflow diagrams serve as practical tools to facilitate method implementation and troubleshooting in academic and industrial laboratories.
References
- 1. article.sapub.org [article.sapub.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. sphinxsai.com [sphinxsai.com]
- 8. clinicalpub.com [clinicalpub.com]
- 9. tecan.com [tecan.com]
- 10. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
Application Notes and Protocols: Ethyl 2-(2-aminopyrimidin-4-YL)acetate in Drug Discovery
Introduction: The Aminopyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
Ethyl 2-(2-aminopyrimidin-4-YL)acetate (CAS No. 1194375-38-6) is a heterocyclic compound featuring a 2-aminopyrimidine core.[1][2] This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases, a feature common to many kinase inhibitors.[3] While direct biological data on this compound is not extensively documented in publicly available literature, its true value lies in its role as a versatile chemical intermediate for the synthesis of a diverse array of biologically active derivatives.
The 2-aminopyrimidine core has been successfully integrated into molecules targeting a wide range of pathological conditions. These derivatives have demonstrated potent activities as anticancer agents, kinase inhibitors, antimicrobial compounds, and enzyme inhibitors.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound and detailed protocols for assessing the biological activities of its synthesized derivatives.
Chemical Properties and Synthetic Versatility
As a synthetic building block, this compound offers multiple reaction sites for chemical modification. The ester functional group can be hydrolyzed or converted to amides, while the amino group and the pyrimidine ring itself can be further functionalized. This allows for the systematic exploration of chemical space to develop structure-activity relationships (SAR) for a given biological target.
| Property | Value | Source |
| CAS Number | 1194375-38-6 | [1][2] |
| Molecular Formula | C8H11N3O2 | [1] |
| Molecular Weight | 181.195 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical State | Solid | [1] |
Potential Therapeutic Applications and Corresponding Biological Assays
The aminopyrimidine scaffold is a cornerstone in the development of targeted therapies. Below are key therapeutic areas where derivatives of this compound could be investigated, along with detailed protocols for their biological evaluation.
Oncology: Kinase Inhibition and Cytotoxicity
The 2-aminopyrimidine motif is a well-established hinge-binding moiety for protein kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of this compound can be synthesized and screened for inhibitory activity against various kinases implicated in cancer, such as receptor tyrosine kinases (e.g., EGFR, FGFR) and intracellular kinases (e.g., JAK2, FLT3).[3][7]
Caption: Workflow for developing kinase inhibitors.
DSF is a high-throughput method to assess the binding of small molecules to a target protein by measuring changes in the protein's thermal stability.[3]
Principle: A thermally stable protein unfolds at a higher temperature. Ligand binding typically stabilizes the protein, resulting in a positive thermal shift (ΔTm).
Materials:
-
Purified recombinant kinase of interest
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, the target kinase (final concentration typically 1-2 µM), and SYPRO Orange dye (final concentration 5x).
-
Compound Plating: In a 96-well or 384-well PCR plate, add 1 µL of test compound at various concentrations (e.g., a 10-point dilution series starting from 100 µM). Include DMSO-only wells as a negative control.
-
Add Master Mix: Dispense the master mix into each well of the PCR plate containing the compounds.
-
Seal and Centrifuge: Seal the plate with an optically clear adhesive film and briefly centrifuge to ensure all components are mixed.
-
Thermal Melt: Place the plate in the real-time PCR instrument. Set up a thermal melting protocol:
-
Initial temperature: 25°C
-
Final temperature: 95°C
-
Ramp rate: 0.05°C/second
-
Continuously monitor fluorescence.
-
-
Data Analysis: The melting temperature (Tm) is the point at which the fluorescence signal is at its maximum in the first derivative plot of the melting curve. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated well. A significant ΔTm indicates binding.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8] It is commonly used to evaluate the cytotoxic effects of potential anticancer compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Infectious Diseases: Antimicrobial and Antifungal Activity
Derivatives of 2-aminopyrimidine have shown promising activity against various bacterial and fungal strains.[4][6] This makes this compound a valuable starting material for developing new antimicrobial agents to combat the growing threat of antimicrobial resistance.
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Bacillus cereus) or fungal strains (e.g., Candida albicans, Aspergillus niger).[6][8]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds dissolved in DMSO.
-
Standard antibiotic/antifungal agents (e.g., Ciprofloxacin, Nystatin) as positive controls.[6][8]
-
Sterile 96-well microplates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare Inoculum: Grow the microbial culture to the mid-logarithmic phase and dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be determined by measuring the optical density (OD) at 600 nm.
Other Enzymatic Inhibition: Urease and β-Glucuronidase
Aminopyrimidine derivatives have also been identified as inhibitors of enzymes like urease and β-glucuronidase, which are implicated in various pathologies.[4][6][9]
-
Urease Inhibitors: Urease is an enzyme that catalyzes the hydrolysis of urea. Its activity is a key virulence factor for bacteria like Helicobacter pylori, which is associated with gastritis and peptic ulcers.
-
β-Glucuronidase Inhibitors: Elevated levels of β-glucuronidase are linked to conditions such as colon cancer and urinary tract infections.[10]
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This compound is a high-value starting material for medicinal chemistry and drug discovery programs. Its synthetic tractability allows for the creation of diverse chemical libraries based on the privileged 2-aminopyrimidine scaffold. Researchers can leverage this compound to explore novel inhibitors for a wide range of biological targets, particularly protein kinases involved in oncology. The protocols detailed in this guide provide a robust framework for the initial biological characterization of these novel derivatives, from target-based screening to cellular activity assessment. The continued exploration of derivatives from this scaffold holds significant promise for the development of next-generation therapeutics.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound CAS#: 1194375-38-6 [amp.chemicalbook.com]
- 3. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel series of aminopyrimidine derivatives as urease inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
Application Notes and Protocols: Derivatization of Ethyl 2-(2-aminopyrimidin-4-YL)acetate for Bioactivity
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic motif that constitutes the backbone of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Its inherent drug-like properties and versatile reactivity make it a privileged scaffold in drug discovery. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] The strategic derivatization of the pyrimidine core allows for the fine-tuning of its physicochemical properties and biological target interactions, paving the way for the development of novel therapeutics.
This guide focuses on the derivatization of a key intermediate, Ethyl 2-(2-aminopyrimidin-4-YL)acetate , a molecule primed for chemical modification at multiple sites to generate libraries of potentially bioactive compounds. The presence of a reactive 2-amino group and an ethyl acetate moiety provides two distinct handles for a variety of chemical transformations. These modifications can significantly impact the molecule's steric and electronic properties, thereby influencing its biological activity.
This document provides detailed protocols for the derivatization of this compound, explains the rationale behind the chosen synthetic strategies, and presents a framework for evaluating the bioactivity of the resulting novel chemical entities.
Core Synthetic Strategies and Rationale
The derivatization of this compound can be broadly categorized into two main approaches: modification of the exocyclic 2-amino group and cyclocondensation reactions involving both the amino group and the active methylene of the acetate side chain.
I. Derivatization of the 2-Amino Group
The 2-amino group of the pyrimidine ring is a nucleophilic center that readily participates in various reactions, including acylation and alkylation. These modifications are crucial for exploring the structure-activity relationship (SAR) of this class of compounds.
-
N-Acylation: The introduction of an acyl group can modulate the electronic properties of the amino group, influence hydrogen bonding capabilities, and introduce new pharmacophoric features. This can lead to enhanced binding affinity to biological targets.
-
N-Alkylation: The addition of alkyl or arylalkyl groups can alter the lipophilicity and steric bulk of the molecule, which can be critical for cell permeability and target recognition.
II. Cyclocondensation Reactions: Building Fused Heterocyclic Systems
The unique arrangement of the 2-amino group and the adjacent ring nitrogen, in proximity to the active methylene group of the ethyl acetate side chain, allows for intramolecular cyclization or intermolecular condensation reactions to form fused heterocyclic systems. These rigidified structures often exhibit enhanced biological activity due to their well-defined spatial orientation of functional groups. A prominent example is the synthesis of pyrimido[1,2-a]pyrimidines, a class of compounds known for their diverse pharmacological properties.
Experimental Protocols
The following protocols are presented as a guide for the synthesis of derivatives from this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of an N-acylated derivative using an acyl chloride.
Objective: To introduce an acyl moiety onto the 2-amino group.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Anhydrous Conditions: Acyl chlorides are sensitive to moisture, which would lead to their hydrolysis.
-
0 °C Addition: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and minimize side products.
Protocol 2: Synthesis of a Fused Pyrimido[1,2-a]pyrimidine Derivative
This protocol details a cyclocondensation reaction to form a pyrimido[1,2-a]pyrimidine scaffold.
Objective: To construct a fused heterocyclic system with potential for enhanced bioactivity.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethanol
-
Dowtherm A (or other high-boiling solvent)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.
-
Add DMF-DMA (1.5 equivalents) to the suspension.
-
Reflux the mixture for 6-8 hours. Monitor the formation of the intermediate by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
To the residue, add a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to reflux (approximately 250 °C) for 1-2 hours to effect cyclization.
-
Cool the reaction mixture and dilute with hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrimido[1,2-a]pyrimidine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
DMF-DMA: Acts as a one-carbon synthon, reacting with the amino group and the active methylene group to form an enamine intermediate, which is poised for cyclization.
-
High-Boiling Solvent: The cyclization step requires high temperatures to overcome the activation energy for the intramolecular ring closure.
Visualization of Synthetic Workflow
Caption: Synthetic pathways for the derivatization of this compound.
Data on Biological Activity
The synthesized derivatives should be subjected to a panel of biological assays to determine their activity profile. The following table provides a representative summary of the type of data that can be generated.
| Compound ID | Derivatization Type | Target/Assay | Bioactivity (IC₅₀/MIC in µM) |
| Parent | - | - | Inactive |
| DERIV-AC-01 | N-Acylation (Benzoyl) | Anticancer (MCF-7) | 15.2 |
| DERIV-AC-02 | N-Acylation (4-Chlorobenzoyl) | Anticancer (MCF-7) | 8.5 |
| DERIV-ALK-01 | N-Alkylation (Benzyl) | Antimicrobial (S. aureus) | 25.0 |
| DERIV-FUSED-01 | Pyrimido[1,2-a]pyrimidine | Anti-inflammatory (COX-2) | 5.8 |
Note: The data presented in this table is illustrative and intended to represent the type of results that could be obtained from bioactivity screening.
Structure-Activity Relationship (SAR) Insights
The biological data obtained from screening the synthesized derivatives can provide valuable insights into the structure-activity relationship. For instance, in the illustrative data above:
-
The introduction of an electron-withdrawing group (chloro) on the acyl moiety (DERIV-AC-02) appears to enhance anticancer activity compared to the unsubstituted acyl derivative (DERIV-AC-01).
-
The formation of a rigid, fused ring system (DERIV-FUSED-01) may confer potent anti-inflammatory activity.
These initial SAR observations can guide the design and synthesis of further generations of more potent and selective compounds.
Conclusion
This compound is a versatile starting material for the synthesis of a diverse range of pyrimidine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. Through systematic derivatization and subsequent biological evaluation, novel compounds with promising therapeutic potential can be identified and optimized. The key to success lies in the rational design of derivatives, guided by an understanding of the underlying chemical principles and the continuous feedback from biological testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate. Our goal is to provide a scientifically grounded, experience-driven resource to help you navigate common challenges and optimize your reaction outcomes. This document moves beyond a simple protocol, delving into the causality behind experimental choices to empower you with a deeper understanding of the reaction.
Core Synthesis Overview
The most prevalent and accessible route to this compound involves the cyclocondensation of a guanidine salt with a suitable β-ketoester, typically ethyl 4,4-diethoxy-3-oxobutanoate or a related 1,3-dielectrophile. This reaction, a variation of classical pyrimidine syntheses, relies on the nucleophilic character of guanidine to form the heterocyclic ring.[1][2]
The general reaction is as follows:
Guanidine + Ethyl 4,4-diethoxy-3-oxobutanoate --(Base/Solvent)--> this compound
While straightforward in principle, this synthesis is sensitive to several parameters that can significantly impact yield and purity. This guide will address the most common issues encountered in the laboratory.
Baseline Experimental Protocol
This protocol serves as a standard reference for the troubleshooting sections that follow.
Reagents:
-
Guanidine Hydrochloride (1.1 eq)
-
Ethyl 4,4-diethoxy-3-oxobutanoate (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.15 eq)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon). To this solution, add guanidine hydrochloride in portions. Stir the resulting suspension for 30-45 minutes at room temperature to ensure the complete formation of the guanidine free base and precipitation of sodium chloride.[3]
-
Addition of Ketoester: Add ethyl 4,4-diethoxy-3-oxobutanoate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Neutralize the filtrate carefully with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~7.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification: The crude product is typically a solid or viscous oil. Purify via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the final product.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
A1: Low yield is the most common issue and can stem from several factors. Systematically evaluate the following:
-
Ineffective Guanidine Free-Basing: The reaction requires guanidine to be in its free base form to act as a nucleophile. If you are using a guanidine salt (e.g., hydrochloride), it must be neutralized. Using a base that is too weak or using insufficient equivalents will result in a low concentration of the active nucleophile, stalling the reaction. Sodium ethoxide in ethanol is highly effective as it generates the free base and the corresponding sodium salt byproduct (NaCl) precipitates, driving the equilibrium forward.[4][5]
-
Presence of Water: The reaction is highly sensitive to moisture. Water can hydrolyze the ester functional groups on your starting material and product. More critically, it can interfere with the base and the condensation mechanism. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[6]
-
Incorrect Reaction Temperature: While refluxing in ethanol is standard, insufficient heat may lead to a slow or incomplete reaction. Conversely, excessively high temperatures with an unstable ketoester could promote decomposition or side reactions. Ensure your heating mantle and thermometer are calibrated correctly.
-
Poor Quality Starting Materials: Verify the purity of your ethyl 4,4-diethoxy-3-oxobutanoate. Impurities can inhibit the reaction or lead to a complex mixture of byproducts.
Q2: I've isolated a major byproduct instead of my desired 2-aminopyrimidine. How can I identify and prevent it?
A2: Byproduct formation is often a result of competing reaction pathways. The most common issues are:
-
Uncyclized Intermediate: You may isolate the open-chain intermediate resulting from the initial condensation of guanidine with one of the carbonyl groups of the ketoester. This typically occurs if the final cyclization-dehydration step does not proceed to completion.
-
Cause: Insufficient heating or a reaction time that is too short. The ring-closing step has a higher activation energy.
-
Solution: Increase the reflux time and monitor via TLC until the intermediate spot is fully consumed. A slightly stronger acid catalyst during workup can sometimes promote cyclization, but care must be taken to avoid product degradation.[6]
-
-
Self-Condensation of the Ketoester: β-ketoesters can undergo self-condensation under basic conditions, leading to various dimeric byproducts.
-
Cause: Adding the base too quickly or having localized "hot spots" of high base concentration before the guanidine has been added or fully reacted.
-
Solution: Add the base slowly and ensure efficient stirring. It is often preferable to generate the guanidine free base first before introducing the ketoester.
-
Q3: The reaction seems to stall after a few hours and never reaches completion according to TLC analysis. Why?
A3: A stalled reaction, where starting materials are still present alongside the product after a prolonged period, points to an equilibrium issue or catalyst/reagent deactivation.
-
Base Insufficiency: The base is consumed in neutralizing the guanidine salt. If you use less than a stoichiometric amount of base relative to the guanidine salt, the reaction will stop once the base is consumed. It is common practice to use a slight excess (1.1-1.2 eq) of base.
-
Product Precipitation/Insolubility: In some solvent systems, the product may begin to precipitate as it forms. This can coat the surface of unreacted starting materials, effectively removing them from the solution phase and preventing further reaction.
-
Solution: If you observe significant precipitation, consider switching to a higher-boiling point solvent in which all components are more soluble, such as n-butanol, or increase the solvent volume.
-
Q4: My final product is difficult to purify. It comes off the column as an oil or won't crystallize. What can I do?
A4: Purification challenges often indicate the presence of persistent, structurally similar impurities.
-
Persistent Impurities: Small amounts of unreacted starting materials or isomeric byproducts can act as crystallization inhibitors. Ensure your column chromatography separation is optimized. Use a shallow gradient and consider different solvent systems (e.g., dichloromethane/methanol).
-
Residual Base/Salts: Ensure the neutralization step during workup is complete. Residual base or salts can interfere with crystallization. A thorough aqueous wash and brine wash are critical.
-
Crystallization Techniques: If the product is a stubborn oil, try trituration with a non-polar solvent like hexane or pentane to induce solidification. Seeding with a previously obtained crystal can also be effective. If all else fails, a Kugelrohr distillation under high vacuum may be an option if the product is thermally stable.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
A1: The choice of base and solvent is critical and interdependent. The most robust and commonly cited system is sodium ethoxide in anhydrous ethanol .
-
Why it works: Sodium ethoxide is a strong base, capable of efficiently deprotonating both guanidine hydrochloride and promoting the condensation.[3] Using ethanol as the solvent prevents transesterification of your ethyl ester product. Using sodium methoxide in methanol would also work but could lead to a mixture of ethyl and methyl esters. Weaker bases like potassium carbonate (K₂CO₃) can be used but often require higher temperatures and longer reaction times.[7]
| Parameter | Condition | Expected Outcome | Rationale |
| Base | Sodium Ethoxide | High Yield | Strong base, compatible with ethanol solvent.[3] |
| Potassium Carbonate | Moderate Yield | Weaker base, may require higher temp/longer time.[7] | |
| Triethylamine (TEA) | Low to No Yield | Generally not strong enough to drive the reaction efficiently. | |
| Solvent | Anhydrous Ethanol | High Yield | Prevents transesterification, good solubility. |
| Methanol | High Yield with Risk | Risk of forming methyl ester byproduct. | |
| THF / Dioxane | Moderate Yield | Aprotic; may require different base and conditions.[4] |
Q2: How can I best monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most practical method for real-time monitoring.
-
Recommended TLC System:
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is 50% Ethyl Acetate in Hexane. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The pyrimidine ring is UV-active. You can also use a potassium permanganate stain.
-
-
Procedure: Spot the reaction mixture alongside your starting materials. The product, being more polar than the ketoester, will have a lower Rf value. The reaction is complete when the starting material spot has disappeared.
Q3: Are there any alternative, higher-yielding synthetic routes?
A3: While the guanidine/ketoester condensation is common, other methods exist. One notable alternative involves a three-component reaction, similar to the Biginelli reaction, which can sometimes offer better yields or be more amenable to creating diverse analogs.[8] Another approach is the functionalization of a pre-formed pyrimidine ring, for example, through nucleophilic substitution on a halogenated pyrimidine.[9] However, these routes often require more steps and less accessible starting materials. For the direct synthesis of the title compound, optimizing the classical condensation is usually the most efficient strategy.
Process Diagrams
General Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-(2-aminopyrimidin-4-yl)acetate
An authoritative guide by a Senior Application Scientist.
Welcome to the technical support center for Ethyl 2-(2-aminopyrimidin-4-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important heterocyclic intermediate. My aim is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies honed from years of field experience. The synthesis of this molecule, typically via the condensation of a guanidine source with an ethyl acetoacetate derivative, is prone to side reactions that can make purification a significant challenge[1]. This guide will help you address these issues head-on.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude reaction mixture is a dark, sticky oil instead of a solid. What are the likely causes and how should I proceed with purification?
A1: This is a frequent issue, often stemming from side reactions or thermal degradation. The condensation reaction between guanidine and ethyl 4,4-diethoxyacetoacetate can lead to various byproducts if not perfectly controlled[1][2].
-
Causality:
-
Excessive Heat: Pyrimidine derivatives can be susceptible to thermal degradation, leading to polymerization or decomposition, resulting in tar formation.
-
Side Reactions: The Biginelli-type condensation is known to produce side products, including isomeric pyrimidines or double-condensation products, which can be oily and inhibit the crystallization of the desired product[1].
-
Residual Solvents: Trapped high-boiling point solvents like DMF or DMSO can result in an oily crude product.
-
-
Troubleshooting Strategy:
-
Initial Cleanup: Avoid direct crystallization. Instead, dissolve the crude oil in a suitable solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Perform a gentle aqueous workup. Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a brine wash to remove excess water. Be cautious, as prolonged exposure to aqueous base or acid can lead to ester hydrolysis.
-
Solvent Swap: After drying the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate it under reduced pressure. If a high-boiling solvent was used, co-evaporate with a lower-boiling point solvent like toluene to azeotropically remove the residual solvent.
-
Proceed to Chromatography: The resulting residue, even if still oily, is now cleaner and ready for purification by column chromatography, which is the most effective method for separating the target compound from complex mixtures[3][4].
-
Q2: I'm seeing multiple spots on my TLC plate with very similar Rf values. How can I achieve better separation for column chromatography?
A2: Poor separation on TLC indicates that a standard solvent system is insufficient to resolve your target compound from structurally similar impurities. Optimizing your mobile phase is critical.
-
Causality:
-
Isomeric Impurities: The condensation reaction can produce isomers that have very similar polarities to the desired product.
-
Suboptimal Solvent System: The polarity of the eluent may not be fine-tuned to exploit the subtle differences in polarity between the compounds.
-
-
Troubleshooting Strategy:
-
Systematic Solvent Screening: Test various solvent systems. While Ethyl Acetate/Hexane is a common starting point, explore other combinations[4]. The goal is to find a system that gives your target compound an Rf value between 0.2 and 0.4, with maximum separation from other spots.
-
Polarity Modification:
-
If spots are clustered at a high Rf, decrease the polarity by reducing the amount of the polar solvent (e.g., decrease EtOAc in an EtOAc/Hexane system).
-
If spots are clustered at the baseline, increase the polarity.
-
-
Incorporate a Third Solvent: Adding a small percentage (~1-2%) of a more polar solvent like methanol (MeOH) or a coordinating solvent like triethylamine (TEA) can significantly alter selectivity. TEA is particularly useful for basic compounds like aminopyrimidines as it deactivates the acidic silica gel surface, reducing tailing and improving peak shape.
-
| Solvent System (v/v) | Typical Application | Expected Target Rf |
| 30-50% EtOAc in Hexane | Good starting point for initial screening.[3] | 0.2 - 0.5 |
| 80-100% EtOAc in Hexane | For eluting more polar impurities or if the product is highly retained. | > 0.4 |
| 1-5% MeOH in DCM | A more polar system for resolving closely related polar compounds. | 0.2 - 0.4 |
| 40% EtOAc in Hexane + 1% TEA | Excellent for reducing tailing of the basic aminopyrimidine spot. | 0.3 - 0.5 |
Table 1: Recommended mobile phase systems for TLC analysis and column chromatography.
Q3: My compound co-elutes with an impurity during column chromatography. What are my options?
A3: Co-elution is a common frustration. When optimizing the mobile phase isn't enough, you must change your separation strategy.
-
Troubleshooting Strategy:
-
Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switch to a shallow gradient elution. Start with a low polarity (e.g., 20% EtOAc/Hexane) and slowly increase the concentration of the polar solvent. This can often resolve closely eluting compounds.
-
Alternative Technique - Recrystallization: This is the most powerful technique for removing small amounts of impurities from a mostly pure solid. The key is finding a solvent in which your product has high solubility when hot and low solubility when cold, while the impurity remains soluble at all temperatures.
-
Alternative Technique - Acid/Base Extraction: Given the basic 2-amino-pyrimidine group, you can selectively extract your compound.
-
Dissolve the mixture in EtOAc.
-
Extract with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt.
-
Wash the organic layer to remove impurities.
-
Basify the aqueous layer carefully with NaHCO₃ or dilute NaOH to pH ~8-9, causing your product to precipitate or allowing it to be back-extracted into fresh EtOAc.
-
Caution: This method carries a high risk of hydrolyzing the ethyl ester. It should be performed quickly and at low temperatures.
-
-
Q4: I've isolated my product as a solid, but recrystallization attempts yield an oil or no crystals at all. How can I induce crystallization?
A4: "Oiling out" during recrystallization happens when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution above its saturation point as a supercooled liquid.
-
Troubleshooting Strategy:
-
Solvent Selection is Key: The ideal solvent will barely dissolve the compound at room temperature but fully dissolve it at reflux[5]. Test solubility in a range of solvents (see Table 2). Mixed solvent systems (e.g., Ethanol/Water, EtOAc/Hexane) are often very effective.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of pure product to the cooled, supersaturated solution.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling often leads to smaller, less pure crystals or oiling out.
-
-
If it Oils Out: Re-heat the solution until it is homogenous again. Add a small amount of the more soluble solvent (in a mixed system) or a different co-solvent and attempt to cool slowly again.
-
| Solvent | Hot Solubility | Cold Solubility | Comments |
| Ethanol (EtOH) | High | Moderate | Good single solvent choice. Can be mixed with water to reduce cold solubility[5]. |
| Isopropanol (IPA) | High | Low | Often an excellent choice for pyrimidine derivatives. |
| Ethyl Acetate (EtOAc) | High | Moderate-Low | Can be effective, often used with an anti-solvent like hexane. |
| Acetonitrile (MeCN) | High | Moderate | Good for moderately polar compounds. |
| Toluene | Moderate | Very Low | Good for less polar compounds; high boiling point can be a risk. |
Table 2: Recrystallization solvent screening guide.
Visualized Workflows and Structures
A logical workflow is essential for efficient problem-solving. The following diagram outlines a general troubleshooting process for purification.
A general troubleshooting workflow for purification.
Understanding the structures of your target and potential impurities is key to devising a separation strategy.
Key chemical structures involved in the purification.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is optimized for purifying the crude product after an initial workup.
-
Slurry Preparation: Adsorb your crude material (~1 g) onto silica gel (~2-3 g). Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or EtOAc), add the silica, and concentrate to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method provides superior resolution compared to "wet loading."[6]
-
Column Packing: Select a column size appropriate for your sample amount (a 50:1 to 100:1 ratio of silica gel to crude product by weight is typical). Pack the column with silica gel using the "wet slurry" method with your starting eluent (e.g., 20% EtOAc in Hexane). Ensure the silica bed is compact and level.
-
Loading: Carefully add your dry-loaded sample to the top of the packed column. Gently add a layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution: Begin elution with the starting solvent. Apply gentle air pressure to achieve a steady flow rate. Collect fractions and monitor the elution progress by TLC.
-
Gradient (if needed): Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., from 20% to 40% EtOAc in Hexane) to elute your target compound.
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization for Final Polishing
Use this protocol on the solid material obtained from chromatography to achieve high purity.
-
Solvent Selection: In a test tube, add ~50 mg of your solid. Add a potential solvent (e.g., Isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. The ideal solvent will require heating to dissolve the solid.
-
Dissolution: Place the bulk of your solid in an Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture to a gentle reflux with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for a few minutes, then filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can accelerate the process by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Verify purity using NMR, LC-MS, or melting point analysis.
By applying these targeted troubleshooting strategies and robust protocols, you will be well-equipped to overcome the purification challenges of this compound and obtain material of high purity for your research and development needs.
References
- 1. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Aminopyrimidine Synthesis
Welcome to the Technical Support Center for Aminopyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common challenges. Aminopyrimidines are privileged scaffolds in medicinal chemistry, appearing in numerous therapeutics, which makes their efficient synthesis a critical endeavor.[1][2] This resource combines fundamental principles with field-proven insights to help you navigate the complexities of their synthesis.
Fundamental Principles of Aminopyrimidine Synthesis
The most common and robust method for synthesizing the 2-aminopyrimidine core involves the principal synthesis pathway: the condensation of a guanidine source with a β-dicarbonyl compound or its equivalent.[3][4] This reaction, a variation of the Pinner synthesis, relies on the nucleophilic character of the guanidine nitrogens attacking the electrophilic carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrimidine ring.[5][6]
Understanding this mechanism is key to troubleshooting. The reaction's success hinges on a delicate balance of nucleophilicity, electrophilicity, and reaction kinetics, all of which are profoundly influenced by the choice of reactants, base, solvent, and temperature.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during aminopyrimidine synthesis.
Q1: My reaction is not proceeding, and I only see starting materials by TLC. What's the first thing I should check? A1: The most immediate factors to verify are reagent quality and the effectiveness of your base. Guanidine, especially as the free base, can degrade or absorb atmospheric CO2. Using guanidine hydrochloride with a suitable base is often more reliable. Ensure your β-dicarbonyl compound has not undergone self-condensation and that your solvent is anhydrous, as water can hydrolyze starting materials and intermediates.[7]
Q2: What is the best base to use for the condensation of guanidine hydrochloride with a β-ketoester? A2: There is no single "best" base, as the optimal choice depends on the specific substrates and solvent. However, a common strategy is to use a base strong enough to deprotonate the guanidinium salt to the free guanidine without promoting excessive side reactions like self-condensation of the dicarbonyl.[8] Sodium ethoxide (NaOEt) in ethanol is a classic choice. Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents like DMF or under microwave-assisted, solvent-free conditions.[9]
Q3: I'm getting a complex mixture of products. What are the most likely side reactions? A3: The primary side reactions include self-condensation of the β-dicarbonyl compound, especially if the base is too strong or the temperature is too high.[5][8] Another potential issue is the formation of regioisomers if an unsymmetrical dicarbonyl compound is used. In some cases, incomplete cyclization can also leave linear intermediates in the reaction mixture.[7]
Q4: My aminopyrimidine product is highly polar and difficult to purify by standard silica gel chromatography. What are my options? A4: Highly polar aminopyrimidines are a known challenge. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are often more effective than traditional normal or reversed-phase chromatography.[10] Alternatively, purification can sometimes be achieved by converting the aminopyrimidine to its hydrochloride salt, which may be more amenable to crystallization. Acid-base extraction can also be a powerful tool for removing non-basic impurities.[11]
In-Depth Troubleshooting Guides
This section provides structured approaches to solving common experimental problems.
Problem: Low or No Product Yield
A low yield is one of the most frequent issues. The cause can often be diagnosed by systematically evaluating the reaction parameters.
The following workflow can help pinpoint the root cause of low conversion.
Caption: Decision tree for troubleshooting low yield.
-
Causality—Base Selection: The base's role is to generate the neutral, nucleophilic guanidine from its salt form. If the base is too weak, the concentration of free guanidine will be too low for the reaction to proceed efficiently. If it is too strong, it can deprotonate the β-dicarbonyl compound, leading to rapid self-condensation.[8]
-
Causality—Temperature Effects: Condensation reactions have an activation energy barrier that must be overcome.[12] Insufficient temperature leads to low conversion.[7] However, excessive heat can promote side reactions and decomposition of reactants or products.[7] Screening temperatures (e.g., from room temperature to reflux) is crucial.
-
Causality—Solvent Polarity and Solubility: The solvent must solubilize all reactants to allow the reaction to occur in the homogeneous phase. Polar solvents are generally preferred.[12] Protic solvents like ethanol can participate in hydrogen bonding and stabilize charged intermediates, while aprotic solvents like DMF or DMSO can accelerate reactions involving strong bases.[1]
Problem: Formation of Side Products and Impurities
The presence of significant impurities complicates purification and reduces the overall yield.
-
Side Product: Dicarbonyl Self-Condensation: This is often an aldol-type reaction promoted by the base.
-
Solution: Control the rate of reaction. This can be achieved by lowering the temperature or by adding the base slowly to the mixture of the guanidine salt and dicarbonyl compound. This keeps the instantaneous concentration of the enolate low.[5]
-
-
Side Product: Incomplete Cyclization: The reaction may stall at the linear intermediate stage.
-
Side Product: Regioisomers: Using an unsymmetrical β-dicarbonyl (e.g., a β-ketoester) can lead to two different pyrimidine products.
-
Solution: Regioselectivity is often difficult to control and depends on the relative electrophilicity of the two carbonyl groups. The ketone is generally more electrophilic than the ester, leading to preferential initial attack at that position. Characterization of the product mixture is essential. In some cases, using a pre-formed, protected guanidine can offer better regiocontrol.[13]
-
Data & Protocols
Table: Influence of Reaction Parameters on a Model Synthesis
The following table summarizes typical outcomes for the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine hydrochloride and acetylacetone, illustrating the impact of different conditions.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Key Observation |
| 1 | NaOEt (1.1) | Ethanol | Reflux (78) | 6 | 85-95 | Classic, high-yielding conditions. |
| 2 | K₂CO₃ (1.5) | DMF | 100 | 12 | 70-80 | Weaker base requires higher temp/longer time. |
| 3 | K₂CO₃ (1.5) | Ethanol | Reflux (78) | 24 | < 40 | K₂CO₃ is less effective in protic solvents. |
| 4 | NaH (1.1) | THF | 60 | 4 | ~50 | Significant self-condensation of acetylacetone observed. |
| 5 | None (Guanidine free base) | Ethanol | Reflux (78) | 8 | 60-70 | Lower yield due to potential degradation of free base. |
Experimental Protocols
Protocol 1: General Procedure for 2-Aminopyrimidine Synthesis (Classic Conditions)
This protocol describes a standard method for synthesizing 2-amino-4,6-dimethylpyrimidine.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add guanidine hydrochloride (1.0 eq) and the β-dicarbonyl compound (e.g., acetylacetone, 1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask (approx. 0.2 M concentration).
-
Base Addition: Prepare a solution of sodium ethoxide in ethanol (e.g., 21 wt%). Add the sodium ethoxide solution (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).[7]
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl) until pH ~7.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure aminopyrimidine.[7][10]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol provides a rapid, solvent-free alternative.[9][14]
-
Mixing: In a microwave-safe vessel, thoroughly mix guanidine hydrochloride (1.0 eq), the β-dicarbonyl compound (1.0 eq), and potassium carbonate (1.5 eq).
-
Reaction: Place the vessel in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short period (e.g., 10-30 minutes).
-
Work-up: After cooling, add water to the solid mixture and stir.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized to achieve high purity.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Ethyl 2-(2-aminopyrimidin-4-yl)acetate
Welcome to the technical support resource for Ethyl 2-(2-aminopyrimidin-4-yl)acetate (EAPA). This guide is designed for researchers, synthetic chemists, and quality control analysts working with EAPA, a key intermediate in the development of various active pharmaceutical ingredients (APIs). Controlling impurities is critical for ensuring the safety, efficacy, and reproducibility of the final drug product. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to impurities in EAPA.
Part 1: Frequently Asked Questions (FAQs) about Common Impurities
This section addresses the most common questions our team encounters regarding the impurity profile of this compound. Understanding the origin of these impurities is the first step toward controlling them.
Q1: What are the most common process-related impurities I should expect during the synthesis of EAPA?
A1: The impurity profile of EAPA is intrinsically linked to its synthetic route. The most prevalent synthesis involves the cyclocondensation of a guanidinylating agent (like guanidine nitrate or hydrochloride) with a β-ketoester, typically a derivative of ethyl 3-oxobutanoate. Based on this pathway, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
Guanidine: A highly polar and basic compound, often detectable by HPLC with an appropriate ion-pairing agent or by specialized techniques like HILIC. Its presence indicates an incomplete reaction.
-
β-Ketoester Precursor (e.g., Ethyl 4,4-diethoxy-3-oxobutanoate): This starting material or its analogues can persist if the cyclization is not driven to completion.
-
-
Reaction By-products:
-
Isomeric Pyrimidines: Side reactions can sometimes lead to the formation of isomeric pyrimidine structures, although the primary reaction is generally regioselective. These are often difficult to separate and require high-resolution chromatography. General literature on pyrimidine synthesis highlights that controlling reaction conditions like base and temperature is crucial to minimize such side reactions.[1]
-
Self-Condensation Products of the Ketoester: β-ketoesters can undergo self-condensation, especially under basic conditions, leading to complex, high-molecular-weight impurities.
-
Q2: My batch of EAPA is showing a new, more polar peak in the HPLC after six months in storage. What is it likely to be?
A2: This is a classic case of a degradation impurity. The most probable identity of this new, more polar peak is 2-(2-aminopyrimidin-4-yl)acetic acid .
-
Causality: The ethyl ester functional group in EAPA is susceptible to hydrolysis. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.
-
Preventative Measures: To minimize hydrolysis, store EAPA in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a desiccated, cool environment.
Q3: Can impurities from my starting materials carry through to the final EAPA product?
A3: Absolutely. The quality of your starting materials directly impacts the purity of your final product. For example:
-
Impurities in Guanidine: Guanidine is often prepared from calcium cyanamide or urea. Impurities like dicyandiamide or melamine could potentially react to form other nitrogen-rich heterocyclic impurities.[2]
-
Impurities in the β-Ketoester: The synthesis of the ethyl 3-oxo-4-substituted-butanoate precursor can introduce its own set of impurities that may have similar reactivity, leading to a family of related pyrimidine by-products.
It is crucial to have robust quality control for all starting materials. A certificate of analysis is a starting point, but in-house testing is recommended for critical processes.
Part 2: Troubleshooting Guide for EAPA Synthesis & Purification
This section provides a structured approach to resolving common issues encountered during the synthesis and purification of EAPA.
Issue 1: High Levels of Unreacted Guanidine Detected in Crude Product
-
Symptom: A very early-eluting, polar peak observed in the reverse-phase HPLC analysis of the crude reaction mixture. This peak may exhibit poor shape without an ion-pairing agent.
-
Root Cause Analysis:
-
Stoichiometry: The molar ratio of guanidine to the ketoester may be imbalanced. An excess of guanidine is often used, but if it's too high, it can complicate purification.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion. Pyrimidine synthesis can be slow at lower temperatures.[3]
-
Base Inefficiency: If using a guanidine salt (e.g., guanidine hydrochloride), the base used to liberate the free guanidine (e.g., sodium ethoxide) might be insufficient or of poor quality.
-
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully control the molar equivalents. Start with a modest excess of guanidine (e.g., 1.1-1.2 equivalents) and adjust based on conversion.
-
Monitor the Reaction: Use TLC or in-process HPLC checks to monitor the disappearance of the limiting starting material before quenching the reaction.
-
Purification Strategy: Guanidine is highly soluble in water. An aqueous workup, where the crude product is dissolved in an organic solvent (like ethyl acetate) and washed with water or brine, can effectively remove most of the unreacted guanidine.
-
Issue 2: Crude Product is a Dark, Oily Tar Instead of a Solid
-
Symptom: The isolated product is a dark, difficult-to-handle oil, suggesting the presence of significant impurities.
-
Root Cause Analysis:
-
High Temperature: Excessive reaction temperatures can promote polymerization and the formation of colored by-products (tars). The Biginelli reaction, a related pyrimidine synthesis, is known to be sensitive to temperature.[1]
-
Oxygen Exposure: The reaction may be sensitive to air, leading to oxidative side products.
-
Inefficient Purification: The workup and purification procedure may be inadequate to remove polymeric or colored impurities.
-
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider stepwise temperature profiling.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Purification Overhaul: If an aqueous wash is insufficient, consider a column chromatography purification step. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on silica gel is often effective.
-
Part 3: Analytical Protocols for Impurity Profiling
Accurate analysis is key to controlling impurities. The following are starter methods that should be validated for your specific system.
Protocol 3.1: HPLC-UV Method for Purity Assessment and Quantification
This method is suitable for determining the purity of EAPA and quantifying known impurities, such as the hydrolysis product.
-
Instrumentation: HPLC with UV/Vis Detector (e.g., PDA or DAD).
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Rationale: The gradient allows for the elution of polar impurities (like the hydrolysis acid) at the beginning of the run and the retention and separation of the main component and less polar, process-related impurities. Formic acid helps to protonate the basic aminopyrimidine moiety, leading to better peak shape.
Protocol 3.2: LC-MS Method for Impurity Identification
This method is designed to identify unknown peaks by providing mass-to-charge ratio (m/z) information.
-
Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the same HPLC conditions as in Protocol 3.1 to facilitate peak tracking.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 50 - 1000 m/z.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 °C.
-
-
Expected Masses:
-
EAPA: [M+H]⁺ = 182.0924
-
Hydrolysis Product (Acid): [M+H]⁺ = 154.0611
-
Rationale: ESI in positive mode is ideal for the aminopyrimidine structure, which readily accepts a proton. High-resolution mass spectrometry allows for the determination of the elemental composition of unknown peaks, which is a critical step in their structural elucidation.
Part 4: Visualizing Impurity Formation & Analysis
Diagrams can clarify complex chemical and logical relationships.
Diagram 4.1: Potential Impurity Formation Pathways
This diagram illustrates the main synthetic route to EAPA and highlights the origin of key impurities.
Caption: Key impurity sources in the synthesis and storage of EAPA.
Diagram 4.2: Troubleshooting Workflow for an Unknown HPLC Peak
This workflow provides a logical sequence of actions when an unexpected impurity is detected.
Caption: A systematic approach to identifying unknown impurities.
Part 5: References
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support. --INVALID-LINK--
-
BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support. --INVALID-LINK--
-
Proença, F. P., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(v), 82-91. --INVALID-LINK--
-
Berlinck, R. G. S., et al. (2005). Product Class 13: Guanidine Derivatives. In Science of Synthesis (Vol. 22, pp. 805-866). Thieme. --INVALID-LINK--
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. --INVALID-LINK--
References
Technical Support Center: Stability of Ethyl 2-(2-aminopyrimidin--4-yl)acetate in Solution
Welcome to the technical support center for Ethyl 2-(2-aminopyrimidin-4-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the integrity of your experiments.
Introduction
This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring an ester functional group and an aminopyrimidine ring, presents unique stability challenges that can impact experimental reproducibility and the quality of downstream applications. This guide provides a structured approach to understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: I'm observing significant degradation of my compound in solution over a short period. What are the likely causes?
Answer:
Rapid degradation of this compound in solution is most commonly attributed to hydrolysis of the ethyl ester group. This reaction is highly dependent on the pH of the solution.
-
Causality: The ester linkage is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.
-
Acidic Conditions (pH < 7): The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Alkaline Conditions (pH > 7): The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, leading to the formation of the corresponding carboxylic acid and ethanol. The rate of hydrolysis is generally faster under alkaline conditions.
-
To address this, it is crucial to control the pH of your solution. For optimal stability, maintaining a pH range of 4-6 is recommended, as this typically represents the region of lowest hydrolysis rates for many esters.
Issue 2: My compound seems to be precipitating out of solution. Is this a stability issue or a solubility problem?
Answer:
This could be either a solubility or a stability issue, and it's important to differentiate between the two.
-
Solubility: this compound is a solid at room temperature.[1] Its solubility will vary significantly depending on the solvent system. While it is soluble in solvents like ethyl acetate and other organic solvents, its solubility in aqueous solutions may be limited.[2][3]
-
Stability-Related Precipitation: If the compound is degrading, the degradation product, 2-(2-aminopyrimidin-4-YL)acetic acid, may have different solubility characteristics than the parent ester. The carboxylic acid is generally more polar and may be less soluble in certain organic solvents or more soluble in aqueous solutions at a pH above its pKa.
Troubleshooting Steps:
-
Determine the identity of the precipitate: Isolate the precipitate and analyze it using techniques like NMR, LC-MS, or IR spectroscopy to determine if it is the parent compound or a degradant.
-
Assess solubility: Determine the solubility of the starting material in your chosen solvent system at the experimental temperature.
-
Control pH: As mentioned previously, pH control is critical. Buffering your aqueous solutions can help maintain both solubility and stability.
Issue 3: I'm using a formulation with various excipients and seeing unexpected degradation. How can I identify the problematic excipient?
Answer:
Excipients, while often considered inert, can significantly impact the stability of an active pharmaceutical ingredient (API).[4][5][6][7] Interactions can be chemical or physical in nature.
-
Chemical Interactions:
-
Microenvironmental pH: Some excipients can create a microenvironment with a pH that promotes hydrolysis.[4]
-
Direct Reactions: Functional groups on excipients can directly react with the API. For example, reducing sugars can participate in Maillard reactions with the primary amine of the aminopyrimidine ring.[5][8]
-
Impurities: Trace impurities in excipients, such as water or reactive metals, can catalyze degradation.[4]
-
-
Physical Interactions: Water activity can be influenced by excipients, affecting hydrolysis rates.[6]
Troubleshooting Strategy: A Systematic Compatibility Study
A systematic drug-excipient compatibility study is the most effective way to pinpoint the problematic component.
Experimental Protocol: Drug-Excipient Compatibility Study
-
Preparation of Binary Mixtures: Prepare binary mixtures of this compound with each individual excipient (e.g., in a 1:1 or 1:5 ratio by weight).
-
Control Samples: Include a sample of the pure API as a control.
-
Stress Conditions: Store the mixtures and the control under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Compare the degradation profiles of the binary mixtures to that of the pure API. A significant increase in degradation in the presence of a particular excipient indicates an incompatibility.
Issue 4: How susceptible is this compound to thermal and photo-degradation?
Answer:
Both thermal and photo-degradation are potential concerns that should be evaluated, especially during processing and storage.
-
Photostability: The aminopyrimidine ring contains chromophores that can absorb UV radiation, potentially leading to photodegradation.[11] The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[12][13][14]
Experimental Protocol: Forced Degradation Studies
To assess the intrinsic stability of the molecule, forced degradation studies under various stress conditions are essential.
| Stress Condition | Typical Experimental Setup | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the ethyl ester |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-2 hours | Rapid hydrolysis of the ethyl ester |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aminopyrimidine ring or other susceptible moieties |
| Thermal Stress | Solid-state sample at 80°C for 48 hours | Decomposition, potentially involving decarboxylation or side-chain cleavage |
| Photostability | Solution and solid-state samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12] | Photolytic cleavage or rearrangement |
Analytical Method: A stability-indicating HPLC method, capable of separating the parent compound from its degradation products, is crucial for these studies. A method using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of the compound should be employed.
Visualizing Degradation and Troubleshooting
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. linpchemical.com [linpchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutics | Special Issue : Pharmaceutical Excipients: Impact on Efficiency, Stability, and Solubility in Formulation [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. q1scientific.com [q1scientific.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate
Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the large-scale production of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient scale-up process.
Introduction to the Synthesis
The industrial synthesis of this compound typically proceeds via a cyclocondensation reaction. This process involves the reaction of a guanidine source with a suitable β-ketoester. A common and effective route is the reaction of guanidine hydrochloride with ethyl 4,4-diethoxyacetoacetate in the presence of a base. This method is a variation of the classical Pinner pyrimidine synthesis.[1] The selection of these starting materials is based on their commercial availability, cost-effectiveness, and reactivity.
The overall reaction is as follows:
This guide will delve into the critical aspects of scaling up this synthesis, from reaction parameter optimization to purification and safety considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the guanidine and ethyl 4,4-diethoxyacetoacetate condensation?
A1: On a large scale, the most critical parameters are:
-
Temperature Control: The reaction is often exothermic. Proper heat management is crucial to prevent runaway reactions and the formation of by-products. Gradual addition of reagents and efficient reactor cooling are essential.
-
Base Addition: The rate of addition and choice of base are critical. A strong base like sodium ethoxide is commonly used to neutralize the guanidine hydrochloride and catalyze the reaction. Slow, controlled addition is necessary to manage the exotherm.
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of the ester and intermediates, significantly reducing the yield.[2] Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen).
-
Mixing: Efficient agitation is vital to ensure homogeneity, especially during base addition, to avoid localized "hot spots" and side reactions. Inadequate mixing can lead to poor yields and inconsistent product quality.
Q2: My reaction yield is consistently low on a larger scale, although it worked well in the lab. What are the likely causes?
A2: Low yields during scale-up can often be attributed to:
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized overheating and decomposition of reactants or products.
-
Sub-optimal Mixing: As batch size increases, achieving uniform mixing becomes more challenging. This can result in incomplete reaction or the formation of side products.
-
Moisture Contamination: Handling larger quantities of hygroscopic materials like guanidine hydrochloride increases the risk of moisture ingress.[2]
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. It is often preferable to add the base to a mixture of the guanidine salt and the β-ketoester.
Q3: What are the common by-products in this synthesis, and how can I minimize them?
A3: Common by-products can include uncyclized intermediates and products from side reactions. The primary strategy to minimize these is strict control over reaction conditions, particularly temperature and moisture. Maintaining anhydrous conditions is paramount to prevent hydrolysis.[3] Slow, controlled addition of the base helps to avoid temperature spikes that can lead to decomposition or alternative reaction pathways.
Q4: Column chromatography is not feasible for purifying my multi-kilogram batch. What are the recommended scalable purification methods?
A4: For large-scale purification of this compound, crystallization is the most viable method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals. A co-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can also be effective.[4] For industrial-scale operations, agitated nutsche filter-dryers are often employed for efficient filtration, washing, and drying of the final product in a contained system.[3][5]
Q5: What are the key safety precautions when handling large quantities of guanidine hydrochloride?
A5: Guanidine hydrochloride is a strong irritant to the skin, eyes, and respiratory tract.[6][7] When handling at scale, the following precautions are mandatory:
-
Engineering Controls: Use enclosed systems and local exhaust ventilation to minimize dust generation and exposure.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a reasonable choice), safety goggles with side shields or a face shield, and a lab coat or chemical-resistant suit.[8]
-
Respiratory Protection: If dust cannot be controlled through engineering means, a respirator is necessary.
-
Spill Management: Have a spill kit readily available. For large spills, evacuate the area and follow established emergency procedures.[8]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction stalls or proceeds very slowly | 1. Insufficient base. 2. Low reaction temperature. 3. Poor quality of reagents. | 1. Ensure the correct stoichiometry of the base is used. 2. Gradually increase the reaction temperature while monitoring for exotherms. 3. Verify the purity of guanidine hydrochloride and ethyl 4,4-diethoxyacetoacetate. |
| Formation of a thick, difficult-to-stir slurry | 1. Product precipitating out of solution prematurely. 2. Incorrect solvent choice or insufficient solvent volume. | 1. Consider a solvent in which the product has higher solubility at the reaction temperature. 2. Increase the solvent volume. |
| Product "oils out" during crystallization | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. High levels of impurities are present. | 1. Re-heat the solution and add more of the "good" solvent. 2. Allow the solution to cool more slowly to room temperature before further cooling. 3. Consider a pre-purification step, such as a charcoal treatment or a wash of the crude product.[2] |
| Poor filterability of the final product | 1. Very fine particle size due to rapid crystallization. 2. Presence of gummy impurities. | 1. Optimize the crystallization cooling profile to encourage the growth of larger crystals. 2. Implement a wash step for the crude material before the final crystallization. |
| Product discoloration | 1. Reaction temperature was too high, leading to decomposition. 2. Air (oxygen) exposure at elevated temperatures. | 1. Improve temperature control and ensure the exotherm is well-managed. 2. Maintain a robust inert atmosphere (e.g., nitrogen blanket) throughout the reaction and work-up. |
Experimental Protocols and Workflows
Scale-Up Synthesis Protocol
This protocol is a general guideline for the synthesis of this compound on a larger scale. All operations should be conducted in a well-ventilated area, and appropriate PPE must be worn.
Materials:
-
Guanidine Hydrochloride
-
Ethyl 4,4-diethoxyacetoacetate
-
Sodium Ethoxide solution in Ethanol
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet
-
Addition funnel
-
Temperature probe
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with guanidine hydrochloride and anhydrous ethanol. Begin agitation.
-
Addition of β-Ketoester: Add ethyl 4,4-diethoxyacetoacetate to the reactor.
-
Base Addition: Slowly add the sodium ethoxide solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below the specified limit (e.g., 30-40 °C) using the reactor cooling jacket.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize yield.
-
Collect the crystals by filtration.
-
Wash the crystals with cold ethanol.
-
Dry the purified product in a vacuum oven.
-
Visual Workflow of the Synthesis Process
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Logic for Crystallization
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. making.com [making.com]
- 4. benchchem.com [benchchem.com]
- 5. How Nutsche Filter Dryers are Used in Continuous Manufacturing [powdersystems.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pnnl.gov [pnnl.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
The Biological Versatility of the 2-Aminopyrimidine Scaffold: A Comparative Outlook on Ethyl 2-(2-aminopyrimidin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous bioactive molecules, including nucleic acids and various therapeutic agents.[1][2] Its inherent drug-like properties and versatile substitution patterns have made it a "privileged scaffold" in the quest for novel therapeutics. This guide provides a comparative analysis of the potential biological activities of Ethyl 2-(2-aminopyrimidin-4-YL)acetate against other pyrimidine derivatives, drawing upon established structure-activity relationships (SAR) and experimental data from analogous compounds to project its therapeutic promise in anticancer, antimicrobial, and anti-inflammatory applications.
While direct experimental data for this compound is limited in the current body of scientific literature, the analysis of its structural motifs—a 2-aminopyrimidine core linked to an ethyl acetate group at the 4-position—allows for a scientifically grounded extrapolation of its likely biological profile. The 2-aminopyrimidine moiety is a known pharmacophore that frequently engages with biological targets through hydrogen bonding, while the ethyl acetate group can influence solubility, cell permeability, and metabolic stability.
Comparative Analysis of Biological Activities
Anticancer Potential: Targeting the Engines of Cell Proliferation
The 2-aminopyrimidine scaffold is a well-established component of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] These compounds often function by competing with ATP for the binding site on kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1]
Structure-Activity Relationship Insights:
The anticancer efficacy of pyrimidine derivatives is heavily influenced by the nature and position of their substituents. For instance, the introduction of various aryl or heterocyclic rings at the 4- and 5-positions of the pyrimidine core has led to potent inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3][4][5]
While this compound is a relatively simple structure, the presence of the 2-amino group is critical for potential kinase inhibition. This group can act as a hydrogen bond donor, mimicking the adenine portion of ATP to interact with the hinge region of the kinase active site. The ethyl acetate substituent at the 4-position could position the molecule within the ATP-binding pocket and influence its selectivity and potency.
Comparative Experimental Data:
The following table summarizes the in vitro anticancer activity (IC50 values) of various 2-aminopyrimidine derivatives against different cancer cell lines. This data illustrates how modifications to the core structure impact cytotoxicity. A lower IC50 value indicates a more potent compound.[5]
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Uracil Amides | Compound 9 | Human Breast Cancer | 18 | [5] |
| Pyridin-4-amine Derivatives | Compound 17 | HeLa (Cervical Cancer) | Comparable to Palbociclib | [5] |
| Thieno[2,3-d]pyrimidines | Compound 35 | MCF-7 (Breast), A549 (Lung) | 3.38, 3.71 | [6] |
| Pyrido[2,3-d]pyrimidines | Compound 2a | Glioblastoma, TNBC, Colon | 5 - 8 (at 48h) | [6] |
Based on these comparisons, it is plausible that this compound may exhibit modest anticancer activity. Further derivatization, such as replacing the ethyl acetate with more complex side chains, could significantly enhance its potency.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Pyrimidine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties.[2][7] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.
Structure-Activity Relationship Insights:
The antimicrobial efficacy of pyrimidines is often enhanced by the presence of lipophilic groups, which can facilitate passage through microbial cell membranes. The incorporation of halogens, hydroxyl, and amino groups can also modulate the activity spectrum. Several studies have shown that fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, exhibit potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[8]
The 2-aminopyrimidine core of this compound is a common feature in many antimicrobial pyrimidines. The overall polarity and size of the molecule will be key determinants of its ability to penetrate bacterial or fungal cells and interact with intracellular targets.
Comparative Experimental Data:
The following table presents the antimicrobial activity (MIC values) of various pyrimidine derivatives against representative bacterial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound Class | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Pyrido[2,3-d]pyrimidines | Compound 5b, 5c, 5f | Gram-positive & Gram-negative | 0.48 - 3.91 | [8] |
| Thiazolo[3,2-a]pyrimidines | Compound 3 | E. coli, P. aeruginosa | 1.0 | [9] |
| Pyrazolo[3,4-d]pyrimidines | Compound 7 | S. pneumonia, B. subtilis, P. aeruginosa, E. coli | Moderate to Outstanding | [10] |
Given the structural simplicity of this compound compared to the more complex and often fused systems in the table, it might be expected to have mild to moderate antimicrobial activity.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in a multitude of diseases. Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory signaling pathways.[11][12]
Structure-Activity Relationship Insights:
The anti-inflammatory action of many pyrimidines is linked to their ability to inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme.[13][14] The substitution pattern on the pyrimidine ring is critical for both potency and selectivity towards COX-2 over the constitutive COX-1 isoform, which is associated with gastrointestinal side effects. For example, pyrimidine derivatives bearing a 4-sulfonamidophenyl or 4-methylsulfonylphenyl group at certain positions have shown high COX-2 selectivity.[15]
While this compound lacks the classic COX-2 inhibitory pharmacophores, the pyrimidine core itself can contribute to anti-inflammatory effects by modulating other targets in the inflammatory cascade, such as nitric oxide (NO) production and pro-inflammatory cytokines.[11]
Comparative Experimental Data:
The table below shows the in vitro COX-2 inhibitory activity of several pyrimidine derivatives.
| Compound Class | Derivative/Compound | COX-2 Inhibition IC50 (µM) | Reference(s) |
| Pyrimidine-5-carbonitriles | Compound 5d | 0.16 | [13] |
| Pyrimidine-5-carbonitriles | Compound 3b | 0.20 | [13] |
| Pyrimidine-5-carbonitriles | Compound 5b | 0.18 | [13] |
The high potency of the compounds in the table is attributed to specific substitutions that enhance binding to the COX-2 active site. The anti-inflammatory potential of this compound would likely be more modest and may proceed through different mechanisms than direct, potent COX-2 inhibition.
Key Signaling Pathways and Experimental Workflows
A deeper understanding of the biological activity of these compounds requires an appreciation of the cellular pathways they modulate and the experimental methods used to quantify their effects.
Visualization of Key Signaling Pathways
The following diagrams, generated using Graphviz, illustrate simplified signaling pathways commonly targeted by pyrimidine derivatives.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of pyrimidine derivatives.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]
-
Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by metabolically active cells, primarily by NAD(P)H-dependent cellular oxidoreductase enzymes, to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
-
Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial compound in a liquid nutrient broth. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after overnight incubation.
-
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrimidine compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.
-
3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[17]
-
Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.
-
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test pyrimidine compound orally or intraperitoneally to the treatment group of rats. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., Indomethacin) is used as a positive control.
-
Induction of Inflammation: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
-
Conclusion and Future Directions
The pyrimidine scaffold is a remarkably versatile platform for the development of new therapeutic agents. Based on extensive structure-activity relationship data from related compounds, this compound possesses the core structural features that suggest potential for modest anticancer, antimicrobial, and anti-inflammatory activities. The 2-aminopyrimidine moiety provides a critical interaction point for biological targets, particularly kinases, while the ethyl acetate group at the 4-position influences its physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities | Semantic Scholar [semanticscholar.org]
- 9. The anti-inflammatory effects of ethyl acetate on Lipopolysaccharide/D-galactosamine challenged mice and Lipopolysaccharide activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Effects of Ethyl Acetate Extract of Andrographis paniculata on NF-κB Trans-Activation Activity and LPS-Induced Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The 2-Aminopyrimidine Scaffold: A Comparative Guide to Kinase Inhibition Featuring Ethyl 2-(2-aminopyrimidin-4-YL)acetate
In the landscape of modern drug discovery, the strategic identification of privileged scaffolds—molecular frameworks that exhibit binding affinity to a range of biological targets—is paramount. The 2-aminopyrimidine core has unequivocally achieved this status, particularly in the realm of protein kinase inhibition.[1][2] This guide provides a comprehensive comparison of the therapeutic potential of a foundational 2-aminopyrimidine derivative, Ethyl 2-(2-aminopyrimidin-4-YL)acetate, with established, clinically significant kinase inhibitors that share this core structure. By dissecting the structural nuances, target specificities, and underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel compounds based on this versatile scaffold.
The Privileged 2-Aminopyrimidine Scaffold: A Gateway to Kinase Inhibition
The 2-aminopyrimidine moiety serves as an exceptional pharmacophore for kinase inhibitors due to its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[3] This mimicry of the adenine portion of ATP allows for competitive inhibition, effectively blocking the phosphorylation cascade that drives numerous cellular processes. The adaptability of the 2-aminopyrimidine ring system to chemical modification at various positions provides a powerful tool for medicinal chemists to modulate potency, selectivity, and pharmacokinetic profiles.[2]
This guide will focus on a comparative analysis of this compound against two archetypal 2-aminopyrimidine-based kinase inhibitors: Imatinib and Gefitinib. These drugs have revolutionized the treatment of specific cancers by targeting the BCR-ABL fusion protein and the Epidermal Growth Factor Receptor (EGFR), respectively.[4][5]
Structural Comparison: The Foundation of Kinase Inhibitor Specificity
The seemingly subtle variations in the structures of these three molecules profoundly influence their target kinase profiles and therapeutic applications.
| Compound | Structure | Key Structural Features | Primary Kinase Targets |
| This compound | Core 2-aminopyrimidine scaffold with an ethyl acetate substituent. The ester group introduces a potential site for hydrolysis and further derivatization. | Hypothetical, based on the 2-aminopyrimidine core. | |
| Imatinib | A 2-phenylaminopyrimidine derivative with a complex side chain incorporating a benzamide and a piperazine moiety.[6] This extended structure allows for interactions with both the active and inactive conformations of the ABL kinase domain.[4] | BCR-ABL, c-KIT, PDGFR[4] | |
| Gefitinib | A quinazoline-based structure that incorporates the 2-aminopyrimidine-like interactions with the EGFR hinge region.[5] The morpholino group enhances solubility and pharmacokinetic properties.[7] | EGFR[5] |
Comparative Analysis of Kinase Inhibition Profiles
While experimental data for this compound is not yet established, we can project its potential inhibitory activity based on its structural congeners. The following table summarizes the known inhibitory concentrations (IC50) of Imatinib and Gefitinib against their primary targets, providing a benchmark for the evaluation of novel 2-aminopyrimidine derivatives.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Imatinib | BCR-ABL | 250-500 | [8] |
| c-KIT | 100 | [4] | |
| PDGFR | 100 | [4] | |
| Gefitinib | EGFR (wild-type) | 37-80 | [5] |
| EGFR (mutant) | 2-20 | [9] |
Signaling Pathways: The Context of Kinase Inhibition
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their ability to modulate specific signaling pathways that are dysregulated in disease states.
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
Imatinib's primary target, the BCR-ABL fusion protein, is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a network of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[10][11]
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.
EGFR Signaling in Non-Small Cell Lung Cancer (NSCLC)
Gefitinib targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[5] In certain cancers, such as NSCLC, EGFR is often mutated and overexpressed, leading to aberrant activation of downstream pathways like the RAS-RAF-MAPK and PI3K/AKT cascades.[12]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols for Kinase Inhibitor Profiling
To empirically determine the kinase inhibitory potential of a novel compound like this compound, a systematic experimental approach is required. The following protocols outline a standard workflow for in vitro kinase activity assessment.
In Vitro Biochemical Kinase Assay Workflow
The initial evaluation of a potential kinase inhibitor typically involves a biochemical assay to determine its direct effect on the enzymatic activity of a purified kinase.
Caption: General workflow for an in vitro biochemical kinase assay.
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for high-throughput screening of kinase inhibitors due to their sensitivity and homogeneous format.[13] This protocol provides a generalized procedure.
Materials:
-
Purified kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compound (e.g., this compound) and positive control inhibitor (e.g., Staurosporine)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Low-volume 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and controls in the assay plate. Typically, a 10-point, 3-fold dilution series is performed, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction:
-
Prepare a master mix of the kinase and biotinylated substrate in kinase reaction buffer.
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear product formation.
-
-
Detection:
-
Stop the kinase reaction by adding HTRF detection buffer containing EDTA.
-
Add the Eu3+-cryptate labeled antibody and Streptavidin-XL665 mixture to all wells.
-
Incubate at room temperature for 60 minutes to allow for antibody-antigen binding and FRET development.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 2-aminopyrimidine scaffold remains a cornerstone in the development of targeted kinase inhibitors. While this compound represents a foundational structure, its potential as a kinase inhibitor warrants experimental investigation. By leveraging the established knowledge of clinically successful drugs like Imatinib and Gefitinib, and employing robust biochemical assays, researchers can efficiently profile its activity and selectivity. Further structure-activity relationship (SAR) studies, guided by the principles outlined in this guide, could lead to the development of novel and potent kinase inhibitors for a range of therapeutic indications.
References
- 1. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. minicule.com [minicule.com]
- 8. researchgate.net [researchgate.net]
- 9. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinPGx [clinpgx.org]
- 13. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Ethyl 2-(2-aminopyrimidin-4-YL)acetate
Introduction: The Prominence of the 2-Aminopyrimidine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the pursuit of targeted therapies has led to the identification of protein kinases as a pivotal class of enzymes.[1] Their dysregulation is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention.[1] Within the vast chemical space of kinase inhibitors, the 2-aminopyrimidine scaffold has emerged as a "privileged structure."[1] Its ability to mimic the adenine ring of ATP allows derivatives to competitively bind to the ATP-binding pocket of a wide array of kinases, thereby inhibiting their catalytic activity.[1] This versatile core is found in several clinically successful drugs, including the pioneering Bcr-Abl inhibitor, Imatinib.[2]
This guide focuses on a novel compound, Ethyl 2-(2-aminopyrimidin-4-YL)acetate (hereafter designated E2A4A ). While specific mechanistic data for E2A4A is not yet prevalent in published literature, its structural similarity to a multitude of known kinase inhibitors strongly suggests a similar mechanism of action.[3][4][5] This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to elucidate the mechanism of action of E2A4A. We will propose a logical, data-driven experimental workflow, compare its potential performance against established alternatives, and provide the detailed protocols necessary to execute these critical studies.
Hypothesized Mechanism of Action: E2A4A as a Putative Kinase Inhibitor
Based on the extensive literature on 2-aminopyrimidine derivatives, we hypothesize that E2A4A functions as an ATP-competitive kinase inhibitor.[1][5] The 2-aminopyrimidine core is expected to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common binding mode for this class of compounds.[3][5] The substituents on the pyrimidine ring will then dictate the selectivity and potency against specific kinases. Given the prevalence of this scaffold in targeting kinases involved in cell cycle regulation and oncogenic signaling, we propose a primary investigation into its effects on targets such as Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs).
A potential signaling pathway that could be targeted by E2A4A is the CDK-regulated cell cycle progression, as depicted below.
Caption: Hypothesized inhibition of the CDK-Rb pathway by E2A4A.
Comparative Compound Selection
To benchmark the performance of E2A4A, it is essential to compare it against well-characterized inhibitors. The choice of comparators should be guided by the initial screening results. However, based on the 2-aminopyrimidine core, we propose the following as initial alternatives:
-
Imatinib (Gleevec®): A cornerstone in targeted therapy, this 2-aminopyrimidine derivative is a potent inhibitor of Bcr-Abl, c-KIT, and PDGFR. It serves as a benchmark for both potency and potential off-target effects.[2]
-
Alisertib (MLN8237): A selective Aurora Kinase A inhibitor, also based on a pyrimidine scaffold, relevant if E2A4A shows activity against mitotic kinases.[5]
-
A Well-Characterized CDK Inhibitor (e.g., Palbociclib): If initial screens point towards CDK activity, a clinically approved CDK4/6 inhibitor would be the most relevant comparator.[6]
Experimental Workflow for Mechanism of Action Elucidation
A multi-tiered approach is required to systematically determine the mechanism of action, from broad screening to detailed biophysical characterization.[7]
Caption: A tiered experimental workflow for MOA elucidation.
Data Interpretation and Comparative Analysis
All quantitative data should be summarized for clear comparison. The following table presents a hypothetical outcome of such studies, comparing E2A4A to established inhibitors against a putative primary target, "Kinase X."
Table 1: Comparative Profile of Kinase Inhibitors Against "Kinase X"
| Parameter | E2A4A (Hypothetical Data) | Imatinib | Alisertib |
| Biochemical Potency (IC₅₀, nM) | 15 | >10,000 | 850 |
| Cellular Target Engagement (EC₅₀, nM) | 50 | >10,000 | 1,200 |
| Inhibition of Substrate Phosphorylation (IC₅₀, nM) | 65 | >10,000 | 1,350 |
| Binding Affinity (Kᴅ, nM via SPR) | 25 | Not Determined | Not Determined |
| Selectivity Score (S-Score @ 1µM) | 0.08 | 0.25 | 0.05 |
| Mode of Inhibition | ATP-Competitive | ATP-Competitive | ATP-Competitive |
Note: Data for Imatinib and Alisertib against "Kinase X" is hypothetical for illustrative purposes. Selectivity Score (S-Score) is a measure of promiscuity; a lower score indicates higher selectivity.
Detailed Experimental Protocols
Protocol 1: Biochemical IC₅₀ Determination via Luminescence-Based Assay
This protocol is designed to determine the concentration of E2A4A required to inhibit 50% of the activity of a purified target kinase.
-
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence upon addition of the detection reagent is proportional to the amount of ATP consumed by the kinase, and thus, its activity.
-
Materials:
-
Purified recombinant target kinase.
-
Substrate peptide specific to the kinase.
-
E2A4A and comparator compounds, serially diluted in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
White, opaque 96-well or 384-well plates.
-
-
Procedure:
-
Prepare a 2X kinase/substrate solution in Assay Buffer.
-
In the assay plate, add 5 µL of serially diluted compound (or DMSO for control).
-
Add 5 µL of the 2X kinase/substrate solution to each well to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
-
Causality and Self-Validation: This assay directly measures the enzymatic activity of the purified kinase, providing a clean in vitro assessment of inhibition.[7] Including a "no enzyme" control validates that ATP consumption is kinase-dependent. Running a known inhibitor as a positive control ensures the assay is performing as expected.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses whether E2A4A can inhibit the target kinase within a cellular environment by measuring the phosphorylation of a known downstream substrate.[8]
-
Principle: Actively growing cells are treated with the inhibitor. The cells are then lysed, and the levels of the phosphorylated substrate are quantified by Western Blot using a phospho-specific antibody. A reduction in the phospho-signal indicates target engagement and inhibition.
-
Materials:
-
Cell line expressing the target kinase (e.g., MV-4-11 for FLT3).
-
Cell culture medium and supplements.
-
E2A4A and comparator compounds.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: phospho-substrate (specific to the target), total substrate, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Plate cells and allow them to adhere or reach exponential growth phase.
-
Treat cells with a dose range of E2A4A (e.g., 0-10 µM) for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary phospho-substrate antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total substrate and the loading control to ensure equal loading and that the compound does not affect total protein levels.
-
-
Causality and Self-Validation: This assay links the compound's presence to a functional cellular outcome (inhibition of signaling).[7] Probing for total substrate and a loading control is critical to validate that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation or unequal sample loading.
Conclusion
The 2-aminopyrimidine scaffold is a highly validated starting point for the development of potent and selective kinase inhibitors.[2][9] While this compound (E2A4A) is a novel entity, the experimental framework detailed in this guide provides a robust and logical pathway for its comprehensive mechanistic characterization. Through a tiered approach of broad profiling, in vitro validation, cellular confirmation, and biophysical analysis, researchers can effectively identify its primary targets, confirm its mode of action, and benchmark its performance against clinically relevant alternatives. This systematic investigation is paramount to understanding the therapeutic potential of E2A4A and guiding its future development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(2-aminopyrimidin-4-YL)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to participate in hydrogen bonding and other molecular interactions has made it a valuable building block in the design of drugs targeting a wide array of diseases. Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide focuses on the structure-activity relationship (SAR) of analogs based on the Ethyl 2-(2-aminopyrimidin-4-YL)acetate scaffold, providing a comparative analysis of how structural modifications influence their biological performance, with a particular emphasis on their potential as kinase inhibitors and anti-inflammatory agents.
Synthetic Strategies for 2,4-Disubstituted Pyrimidine Analogs
The synthesis of 2,4-disubstituted pyrimidine derivatives, including analogs of this compound, typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. Modifications at the C2 and C4 positions are achieved by employing substituted starting materials or through subsequent functionalization of a pre-formed pyrimidine ring. A general synthetic approach is outlined below.
General Synthetic Protocol for 2,4-Disubstituted Pyrimidines:
A common method for the synthesis of 2,4-disubstituted pyrimidines involves the reaction of a β-ketoester with guanidine nitrate in the presence of a base, such as sodium ethoxide. To synthesize analogs of this compound, one could start with a substituted β-ketoester to introduce diversity at the 4-position of the pyrimidine ring. Further modifications, such as N-alkylation or N-arylation of the 2-amino group, can be achieved through subsequent reactions.
Structure-Activity Relationship of 2-Aminopyrimidine Analogs as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in cancer. The 2-aminopyrimidine scaffold has been extensively explored for the development of kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine base of ATP.
Targeting Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Several 2-phenylaminopyrimidine derivatives have been designed and synthesized as EGFR inhibitors.
Table 1: In Vitro Antiproliferative Activity of Selected 2,4-Disubstituted Pyrimidine Analogs against Cancer Cell Lines
| Compound ID | R1 (at C4) | R2 (at N2) | Cell Line | IC50 (µM) | Reference |
| Hypothetical Analog 1 | -CH2COOEt | -H | H1975 | > 10 | N/A |
| Compound 10c | 1,2,4-triazole containing moiety | Phenyl | H1975 | Not Specified, but potent | [2] |
| Compound 10j | 1,2,4-triazole containing moiety | Substituted Phenyl | U87-EGFRvIII | Potent | [2] |
| Compound 12a | Substituted phenylamino | Complex heterocyclic moiety | SK-N-BE(2) | 0.0003 - 0.01 | [3] |
Note: The IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions.
SAR Insights for EGFR Inhibition:
-
Substitution at the 4-position: The ethyl acetate group at the C4 position of the parent compound is a potential point for modification. Replacing it with more complex heterocyclic systems, such as those containing a triazole moiety, has been shown to enhance inhibitory activity against EGFR.
-
Substitution at the 2-amino group: The presence of a phenylamino group at the C2 position is a common feature in many potent EGFR inhibitors. Substitutions on this phenyl ring can further modulate the activity and selectivity.
Targeting Polo-Like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is observed in several cancers. A series of novel 2-aminopyrimidine derivatives have been identified as potent PLK4 inhibitors.
Table 2: In Vitro PLK4 Inhibitory Activity of Selected 2-Aminopyrimidine Analogs
| Compound ID | R1 (at C4) | R2 (at N2) | PLK4 IC50 (µM) | Reference |
| Compound 3b | Phenyl | Morpholine | 0.0312 | [4] |
| Compound 8h | Substituted Phenyl | Complex side chain | 0.0067 | [4] |
SAR Insights for PLK4 Inhibition:
-
Core Structure: The 2-aminopyrimidine core is crucial for interacting with the hinge region of the PLK4 active site.
-
Substituents: The introduction of a morpholine ring at the 2-position and a substituted phenyl group at the 4-position leads to moderate inhibitory activity. Further optimization of the substituents can significantly enhance the potency, as seen with compound 8h which has a more complex side chain.[4]
Structure-Activity Relationship of 2-Aminopyrimidine Analogs as Anti-inflammatory Agents
Inflammation is a complex biological response, and chronic inflammation is associated with various diseases. Certain 2-aminopyrimidine derivatives have shown promising anti-inflammatory properties.
A study on morpholinopyrimidine derivatives revealed their potential to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells, a key indicator of anti-inflammatory activity.[5][6]
SAR Insights for Anti-inflammatory Activity:
-
Morpholine Moiety: The presence of a morpholine ring appears to be beneficial for anti-inflammatory activity.
-
Substitutions on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the core structure can significantly influence the anti-inflammatory potency. For instance, methoxy and fluoro substitutions have been shown to be effective.[5][6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
dot
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure:
-
Prepare Reagents: Prepare solutions of the purified kinase, the peptide substrate, ATP, and the test compounds (analogs of this compound) in an appropriate buffer.
-
Kinase Reaction: In a microplate, add the kinase solution and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP solution.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay).[7][8]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[1][4][9][10]
dot
Caption: Step-by-step workflow of the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic animal model to evaluate the in vivo anti-inflammatory activity of compounds.[5][11][12][13][14]
dot
Caption: Procedure for the carrageenan-induced paw edema model.
Procedure:
-
Animal Dosing: Administer the test compounds (analogs) or a vehicle control to groups of rats, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a set period (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the vehicle control group.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies on related 2-aminopyrimidine derivatives highlight the critical role of substitutions at the C2 and C4 positions in determining their biological activity. As kinase inhibitors, modifications that enhance interactions with the enzyme's active site, particularly the hinge region, are key to improving potency. For anti-inflammatory applications, the incorporation of specific moieties like morpholine can be beneficial.
Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. By exploring a wider range of substituents at the C4-acetate and N2-amino positions, it may be possible to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and experimental screening will be instrumental in guiding the design of the next generation of 2-aminopyrimidine-based therapeutics.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. reactionbiology.com [reactionbiology.com]
- 3. rsc.org [rsc.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
In Vitro Validation of Ethyl 2-(2-aminopyrimidin-4-YL)acetate Bioactivity: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of the biological activity of Ethyl 2-(2-aminopyrimidin-4-YL)acetate, a novel compound with potential therapeutic applications. Given that the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities including kinase inhibition and anti-inflammatory effects, a systematic in vitro evaluation is paramount to elucidating its specific bioactivity profile.[1][2][3] This document will detail the experimental design, protocols, and data interpretation for assessing the anti-proliferative, kinase inhibitory, and anti-inflammatory potential of this compound, comparing it against established agents in the field.
Introduction to this compound and the Rationale for In Vitro Validation
This compound is a heterocyclic compound featuring the 2-aminopyrimidine core. Derivatives of this core structure have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The presence of the acetate functional group introduces a unique chemical entity that may modulate its biological activity and pharmacokinetic properties. Therefore, a rigorous in vitro validation is the critical first step to characterize its therapeutic potential and mechanism of action.
This guide will focus on three key areas of potential bioactivity:
-
Anti-proliferative Activity: Assessing the compound's ability to inhibit the growth of cancer cell lines.
-
Kinase Inhibition: Investigating its potential to inhibit specific protein kinases, a common mechanism for anti-cancer drugs.[4][5]
-
Anti-inflammatory Activity: Evaluating its capacity to modulate inflammatory responses in a cellular model.
Experimental Design and Workflow
A logical and stepwise approach is crucial for the in vitro validation of a novel compound. The following workflow outlines the key stages of the proposed investigation.
Figure 1: A generalized workflow for the in vitro validation of this compound.
Anti-proliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[7][8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Methotrexate) in the appropriate cell culture medium.[9] Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation and Comparison
The results of the MTT assay should be presented in a clear and comparative manner.
Table 1: Comparative Anti-proliferative Activity (IC50 in µM)
| Compound | MCF-7 | HT-29 |
| This compound | Experimental Value | Experimental Value |
| Methotrexate (Reference) | Known Value | Known Value |
Kinase Inhibition Profiling
Given that many 2-aminopyrimidine derivatives exhibit their anti-cancer effects through kinase inhibition, it is crucial to assess the potential of this compound as a kinase inhibitor.[4][10][11] In vitro kinase assays measure the transfer of a phosphate group from a donor molecule (usually ATP) to a substrate by a specific kinase. The inhibition of this process by a test compound is then quantified.[12][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reaction Setup: In a suitable microplate, combine the kinase of interest (e.g., EGFR, a common target for pyrimidine-based inhibitors), a specific substrate, and ATP.[10][11]
-
Compound Addition: Add varying concentrations of this compound or a reference kinase inhibitor (e.g., Gefitinib for EGFR) to the reaction mixture.[10][11]
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. Common methods include radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence/luminescence-based assays that detect the product or the remaining ATP.[5][12]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Data Presentation and Comparison
Table 2: Comparative Kinase Inhibition (IC50 in µM)
| Compound | EGFR Kinase | Other Kinase |
| This compound | Experimental Value | Experimental Value |
| Gefitinib (Reference) | Known Value | Not Applicable |
Anti-inflammatory Activity Assessment: The Griess Assay for Nitric Oxide
Chronic inflammation is linked to various diseases, including cancer. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide (NO), a key inflammatory mediator.[14] In this assay, nitrite, a stable and nonvolatile breakdown product of NO, is detected.[14][15] The assay is commonly performed using macrophage cell lines like RAW 264.7, which can be stimulated to produce NO by lipopolysaccharide (LPS).[16][17]
Experimental Protocol: Griess Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.
-
Compound and Stimulant Addition: Pre-treat the cells with various concentrations of this compound or a known anti-inflammatory agent for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.[15]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[15][18]
-
Absorbance Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Data Presentation and Comparison
Table 3: Comparative Anti-inflammatory Activity (NO Inhibition at a specific concentration)
| Compound | % NO Inhibition (at X µM) |
| This compound | Experimental Value |
| Dexamethasone (Reference) | Known Value |
Mechanistic Insights and Signaling Pathways
The bioactivity of this compound is likely mediated through the modulation of specific cellular signaling pathways. For instance, if the compound is found to be an EGFR inhibitor, it would interfere with the downstream signaling cascades that promote cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 4. Synthesis and biological activities of aminopyrimidyl-indoles structurally related to meridianins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | Semantic Scholar [semanticscholar.org]
- 14. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction to Ethyl 2-(2-aminopyrimidin-4-yl)acetate and the Imperative of Cross-Reactivity Profiling
Ethyl 2-(2-aminopyrimidin-4-yl)acetate is a heterocyclic compound featuring a core 2-aminopyrimidine scaffold. This structural motif is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in molecules designed to interact with a wide range of biological targets.[1] Specifically, the 2-aminopyrimidine moiety is a cornerstone for numerous kinase inhibitors, including FDA-approved drugs like Imatinib and Palbociclib, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2][3]
Given this precedent, any new derivative, such as this compound, is predisposed to interact with multiple kinases and potentially other enzymes or receptors. This inherent potential for polypharmacology makes early, comprehensive cross-reactivity profiling not just a regulatory requirement but a strategic necessity.[4] Identifying unintended "off-target" interactions is critical for deciphering a compound's true mechanism of action and preemptively flagging potential sources of toxicity. Neglecting this step can lead to misinterpreted biological data and the costly failure of drug candidates in later stages of development.[5]
This guide provides a comparative framework for assessing the cross-reactivity profile of this compound. We will compare its hypothetical selectivity against two benchmark compounds:
-
Compound A: A hypothetical, closely related structural analog, designed to illustrate how minor chemical modifications can alter a selectivity profile.
-
Dasatinib: A well-characterized, multi-kinase inhibitor used clinically, which serves as a reference for a less selective, "dirtier" compound profile.
The objective is to equip researchers with a strategic workflow, detailed experimental protocols, and a data interpretation framework to rigorously evaluate the selectivity of novel aminopyrimidine-based compounds.
Strategic Approach to Selectivity Profiling
A tiered and logical approach is the most efficient strategy for profiling a new chemical entity.[6] The process begins with broad, high-throughput screens to identify a compound's general target landscape and then narrows to more focused, dose-response assays to quantify the potency of these interactions.
Our strategy is grounded in the structural alerts provided by the 2-aminopyrimidine core. Since this scaffold is a known kinase-binder, the primary focus will be on a comprehensive kinome scan. This will be supplemented by a broad liability panel that screens for interactions with other common off-target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[7]
Figure 1: A tiered workflow for cross-reactivity profiling.
Comparative Compounds for Context
To properly interpret the selectivity profile of this compound, it is essential to have relevant comparators.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | The primary molecule of interest. Its simple structure provides a baseline understanding of the core scaffold's intrinsic selectivity. | |
| Compound A (Hypothetical Analog) | ![]() | A hypothetical analog where the amino group is replaced by chlorine and the acetate is attached at the 5-position. This illustrates how small structural changes can impact the selectivity profile. |
| Dasatinib | An FDA-approved multi-kinase inhibitor known to hit SRC, ABL, and other kinases. It serves as a benchmark for a compound with a known, broad cross-reactivity profile.[6] |
Experimental Methodologies
Accurate and reproducible data is contingent on robust assay methodologies. The following protocols represent industry-standard approaches for biochemical kinase profiling.
Primary Kinase Screen (Single-Dose Inhibition)
This experiment provides a broad overview of a compound's activity across a large portion of the human kinome. Commercial services like Reaction Biology's Kinase HotSpot℠ or Thermo Fisher's SelectScreen® Profiling Services are typically used.[7][8]
Objective: To identify potential kinase targets by measuring the percent inhibition of enzymatic activity at a single, high concentration of the test compound.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (this compound, Compound A, Dasatinib) in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the appropriate kinase, substrate, and ATP. The specific concentrations will vary depending on the kinase being tested.
-
Compound Addition: Add the test compound to a final concentration of 1 µM. For control wells, add an equivalent volume of DMSO (vehicle control) and a known pan-kinase inhibitor like Staurosporine (positive control).
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent to stop the reaction and generate a signal. For this protocol, we will use the Promega Kinase-Glo® Luminescent Kinase Assay , which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the Percent Inhibition (%I) using the following formula: %I = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))
Dose-Response Assay for IC50 Determination
For any "hits" identified in the primary screen (typically defined as >50% inhibition), a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50).[9]
Objective: To quantify the potency of a compound against specific kinase targets.
Protocol:
-
Compound Preparation: Perform a serial dilution of the 10 mM compound stock in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).
-
Assay Setup: Follow the same procedure as the primary screen (steps 2-6), but instead of a single concentration, add the different concentrations from the serial dilution to the assay wells.
-
Data Analysis: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data Analysis (Hypothetical Results)
The following tables present hypothetical, yet plausible, data derived from the described experiments. This data is for illustrative purposes to guide interpretation.
Table 1: Primary Kinase Screen Results (% Inhibition at 1 µM)
| Kinase Target | This compound | Compound A (Analog) | Dasatinib (Control) |
| CDK9 | 85% | 35% | 98% |
| GSK3B | 72% | 15% | 91% |
| SRC | 45% | 5% | 99% |
| ABL1 | 30% | 2% | 99% |
| VEGFR2 | 12% | 68% | 88% |
| EGFR | 5% | 8% | 45% |
| MAPK1 | 3% | 4% | 25% |
Data in bold indicates a significant "hit" (>50% inhibition).
Table 2: IC50 Values for Confirmed Hits (nM)
| Kinase Target | This compound | Compound A (Analog) | Dasatinib (Control) |
| CDK9 | 150 | >10,000 | 5 |
| GSK3B | 450 | >10,000 | 25 |
| SRC | >10,000 | >10,000 | 1 |
| ABL1 | >10,000 | >10,000 | 1 |
| VEGFR2 | >10,000 | 300 | 40 |
Interpretation and Discussion
The hypothetical data reveals distinct cross-reactivity profiles for the three compounds.
-
This compound: This compound shows moderate potency and a relatively selective profile, primarily inhibiting CDK9 and GSK3B in the nanomolar range. Its activity against other kinases like SRC and ABL1 is minimal, suggesting the simple acetate side chain does not confer broad kinase inhibitory activity. This profile suggests a starting point for optimization towards a more potent and selective CDK9 or GSK3B inhibitor.
-
Compound A (Analog): The minor structural modification completely shifted the selectivity profile. It lost all activity against CDK9 and GSK3B but gained moderate activity against VEGFR2. This highlights the high sensitivity of kinase-inhibitor interactions to small changes in the ligand structure and underscores the importance of empirical testing over structural prediction alone.
-
Dasatinib: As expected, Dasatinib demonstrates potent, multi-kinase inhibitory activity.[6] It strongly inhibits all the tested kinases with significant activity, confirming its role as a non-selective benchmark control. A compound with a profile like this would be expected to have complex biological effects and a higher potential for off-target related toxicities.
The following diagram illustrates the concept of on-target vs. off-target effects in a hypothetical signaling pathway. If CDK9 is the intended target, then inhibition of GSK3B would be considered a primary off-target effect for this compound.
Figure 2: On-target vs. off-target effects.
Conclusion and Next Steps
This guide demonstrates a systematic approach to characterizing the cross-reactivity of a novel compound, this compound. The hypothetical data suggests it is a moderately potent and selective inhibitor of CDK9 and GSK3B. Compared to a promiscuous inhibitor like Dasatinib, it has a much "cleaner" profile. However, the comparison with the hypothetical Compound A reveals that its selectivity is highly sensitive to structural modification.
Predicting off-target effects is a key challenge in drug development.[5] The initial biochemical profiling described here is an essential first step. Subsequent work should focus on:
-
Cellular Target Engagement: Confirming that the compound interacts with CDK9 and GSK3B in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[5][9]
-
Functional Consequences: Investigating the downstream functional effects of inhibiting these targets, such as changes in cell cycle progression (for CDK9) or glycogen synthesis (for GSK3B).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing further analogs to improve potency for the desired target (e.g., CDK9) while reducing or eliminating activity against the off-target (GSK3B).[10]
By integrating broad biochemical profiling with targeted cellular validation, researchers can build a comprehensive understanding of a compound's selectivity, enabling more informed decisions in the lead optimization process.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. academic.oup.com [academic.oup.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. The synthesis and structure-activity relationship studies of selective acetyl-CoA carboxylase inhibitors containing 4-(thiazol-5-yl)but-3-yn-2-amino motif: polar region modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Aminopyrimidine Synthesis: A Comparative Analysis of Key Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of aminopyrimidines is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to this important heterocyclic scaffold, offering an objective look at their methodologies, performance, and strategic applications. The aminopyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including anti-cancer agents like Imatinib and antiviral medications.[1][2][3] Its prevalence drives the continuous development of novel and efficient synthetic methods. This comparison focuses on several widely employed strategies, from classical condensations to modern catalytic and green chemistry approaches, supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable synthetic strategy.
The Classical Approach: Pinner Synthesis and Related Condensations
The Pinner synthesis is a foundational method for constructing the pyrimidine ring.[4][5][6] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-keto ester or β-diketone) with an amidine or guanidine derivative.[4][5] This [3+3] cycloaddition strategy is valued for its reliability and use of readily available starting materials.
Causality and Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of the amidine/guanidine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. A series of proton transfers and dehydrations leads to a second intramolecular cyclization, ultimately forming the stable aromatic pyrimidine ring after a final dehydration step. The choice of catalyst (acid or base) is crucial; it serves to activate either the dicarbonyl compound (as an enol/enolate) or the amidine, facilitating the initial condensation.
Advantages:
-
Utilizes simple, inexpensive, and widely available starting materials.
-
The reaction is generally robust and high-yielding for a range of substrates.
-
Provides a direct route to 2-aminopyrimidines when guanidine is used.[7]
Limitations:
-
Can require harsh reaction conditions, such as strong acids or bases and high temperatures.
-
The synthesis of unsymmetrically substituted 1,3-dicarbonyls can be challenging, potentially leading to regioselectivity issues.
-
Functional group tolerance can be limited under the often-stringent reaction conditions.
Caption: General workflow of the Pinner synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminopyrimidines
This modern variation on the classical condensation leverages microwave irradiation to dramatically reduce reaction times and often improve yields, aligning with green chemistry principles.[8][9]
-
Reactant Preparation: In a microwave reaction vial, combine the appropriate β-ketoester or β-aldehydoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the solvent-free mixture at a set temperature (e.g., 100-120 °C) for a short duration (typically 10-30 minutes).[8][10] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired 2-aminopyrimidine derivative.[8]
Modern Approaches: Metal-Catalyzed Reactions
Transition metal catalysis has opened new avenues for aminopyrimidine synthesis, offering novel bond disconnections and milder reaction conditions compared to classical methods. These strategies include cycloadditions and multi-component reactions.
Iron-Catalyzed [2+2+2] Cycloaddition
A notable example is the iron-catalyzed [2+2+2] cycloaddition of alkynenitriles with cyanamides.[11] This method allows for the construction of complex, bicyclic 2-aminopyrimidines from relatively simple, linear precursors.
Causality and Mechanistic Insight: The catalytic cycle is proposed to involve the formation of an iron-containing metallacycle from the coupling of the alkyne and nitrile moieties of the starting alkynenitrile. The cyanamide then inserts into this metallacycle, followed by reductive elimination to release the aromatic aminopyrimidine product and regenerate the active iron catalyst. The efficiency and selectivity of this process are highly dependent on the ligand environment of the iron center.[11]
Advantages:
-
Provides access to complex and densely functionalized pyrimidines.
-
Represents a highly convergent and atom-economical approach.
-
Utilizes an inexpensive and environmentally benign metal catalyst (iron).[11]
Limitations:
-
Substrate scope can be limited, particularly for terminal alkynes.[11]
-
Yields can be modest in some cases.[11]
-
The synthesis of the required alkynenitrile starting materials may add steps to the overall sequence.
Caption: Conceptual diagram of the Fe-catalyzed cycloaddition.
Experimental Protocol: Iron-Catalyzed Synthesis of Bicyclic 2-Aminopyrimidines
-
Reaction Setup: In a glovebox, charge a screw-cap vial with FeI₂ (10 mol%), ⁱPrPDAI (12 mol%), and activated zinc dust (30 mol%).[11]
-
Addition of Reactants: Add a solution of the alkynenitrile (1.0 equiv) and the cyanamide (1.2 equiv) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Reaction Conditions: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel to isolate the 2-aminopyrimidine product.[11]
High-Efficiency Routes: One-Pot Multi-Component Reactions (MCRs)
MCRs are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single operation by combining three or more starting materials. This approach minimizes waste, saves time, and increases overall efficiency.
Three-Component Synthesis from Ketones, Arylacetylenes, and Guanidine
A robust one-pot synthesis of 2-aminopyrimidines has been developed from the reaction of ketones, arylacetylenes, and guanidine, catalyzed by a strong base like potassium tert-butoxide (KOBuᵗ) in DMSO.[12][13]
Causality and Mechanistic Insight: The reaction proceeds in a sequential manner. First, the ketone and arylacetylene undergo a base-catalyzed condensation to form an α,β-unsaturated ketone (a chalcone derivative) in situ. Guanidine is then added, which condenses with the intermediate chalcone in a manner analogous to the classical Pinner synthesis, leading to a dihydropyrimidine intermediate. Aromatization, which can occur via loss of hydrogen or another substituent depending on the starting ketone, yields the final 2-aminopyrimidine product.[13]
Advantages:
-
High operational simplicity and efficiency (one-pot procedure).
-
Avoids the isolation of potentially unstable intermediates.
-
Good functional group tolerance and yields up to 80%.[12][13]
Limitations:
-
Requires a strong base and elevated temperatures.
-
The mechanism of aromatization can vary, sometimes leading to different product structures depending on the ketone used.[13]
Experimental Protocol: One-Pot Synthesis of 2-Aminopyrimidines
-
Initial Condensation: In a flask, dissolve the ketone (5 mmol) and KOBuᵗ (6 mmol) in DMSO (10 mL). Add the arylacetylene (5 mmol) and heat the mixture at 100 °C for 30 minutes.[13]
-
Addition of Guanidine: Cool the mixture to 70 °C and add water (5 mmol) followed by guanidine nitrate (6.0 mmol). Stir the reaction at 70 °C for 3-4 hours.[13]
-
Final Step: Add potassium hydroxide (KOH·0.5H₂O, 5 mmol) and stir for an additional 30 minutes at 70 °C to ensure complete reaction and aromatization.[13]
-
Work-up and Purification: Cool the reaction, pour it into water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Comparative Data Summary
The following table summarizes the key features of the discussed synthetic routes, providing a direct comparison to guide methodological selection.
| Synthetic Route | Key Starting Materials | Catalyst / Key Reagents | Typical Conditions | General Yield Range (%) | Key Advantages | Key Limitations |
| Classical Condensation (Pinner) | 1,3-Dicarbonyl, Guanidine | Acid or Base (e.g., HCl, NaOEt) | High Temperature, Reflux | 40-95% | Inexpensive materials, robust, scalable. | Harsh conditions, limited functional group tolerance. |
| Microwave-Assisted Condensation | 1,3-Dicarbonyl, Guanidine | K₂CO₃ | Microwave, 100-120 °C, Solvent-free | 70-95%[8] | Rapid reaction times, high yields, green approach. | Requires specialized microwave equipment. |
| Iron-Catalyzed [2+2+2] Cycloaddition | Alkynenitrile, Cyanamide | FeI₂, ⁱPrPDAI, Zn | 80 °C, Anhydrous | 27-82%[11] | High convergence, access to complex structures, uses cheap metal. | Substrate synthesis required, modest yields for some substrates.[11] |
| One-Pot Three-Component Reaction | Ketone, Arylacetylene, Guanidine | KOBuᵗ, DMSO | 70-100 °C | 50-80%[13] | High operational simplicity, atom economy, good yields. | Strong base required, potential for side products. |
| Synthesis from β-Enaminonitriles | β-Enaminonitrile, Formamide | - | High Temperature (e.g., 120-140 °C) | Good to Excellent[14][15] | Access to 4-aminopyrimidines, versatile building blocks. | Requires pre-synthesis of the enaminonitrile precursor. |
Conclusion and Future Outlook
The synthesis of aminopyrimidines is a mature field, yet it continues to evolve. While classical condensation reactions like the Pinner synthesis remain indispensable for their simplicity and scalability, modern methods offer significant advantages. Metal-catalyzed cycloadditions provide access to previously unattainable molecular complexity from simple precursors. High-efficiency multi-component reactions exemplify the principles of green chemistry by minimizing steps and waste, a trend further advanced by techniques like microwave-assisted synthesis.
For the practicing researcher, the choice of synthetic route is a strategic decision dictated by the specific target molecule, available starting materials, required scale, and desired functional group tolerance. Classical methods are often the go-to for straightforward targets, while catalytic and multi-component strategies are invaluable for complex drug discovery programs where novelty and efficiency are paramount. The continued development of novel catalytic systems and greener reaction protocols will undoubtedly expand the synthetic chemist's toolkit, enabling even more efficient and sustainable access to this vital heterocyclic scaffold.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04319F [pubs.rsc.org]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel CRMP2 Modulators: A Comparative Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Targeting CRMP2
Collapsin Response Mediator Protein 2 (CRMP2), also known as Dihydropyrimidinase-like 2 (DPYSL2), is a ubiquitously expressed phosphoprotein critical for neuronal development, axonal guidance, and synaptic plasticity. Its multifaceted role in cellular signaling has implicated its dysregulation in a range of neurological and psychiatric disorders, as well as in certain cancers, making it a compelling target for therapeutic intervention. The aminopyrimidine scaffold, present in the molecule Ethyl 2-(2-aminopyrimidin-4-YL)acetate, is a key feature in a variety of kinase inhibitors. While the direct activity of this compound on CRMP2 is not yet established in publicly available literature, the exploration of compounds modulating CRMP2 activity is a vibrant area of research.
This guide provides an in-depth comparison of three commercially available compounds known to modulate CRMP2 function through distinct mechanisms: Lacosamide , Edonerpic maleate , and the indirect modulator CHIR99021 . We will delve into their mechanisms of action, provide detailed experimental protocols for their characterization, and present a comparative analysis to aid researchers in selecting and evaluating CRMP2--targeting compounds.
Comparative Analysis of Commercial CRMP2 Modulators
The functional state of CRMP2 is intricately regulated by post-translational modifications, primarily phosphorylation, which dictates its interaction with key cellular partners such as tubulin and ion channels. The compounds discussed below offer different strategies to modulate CRMP2 activity.
| Compound | Reported Mechanism of Action on CRMP2 | Primary Therapeutic Indication | Key Experimental Readouts |
| Lacosamide | Binds to CRMP2, potentially modulating its interaction with other proteins and preventing abnormal neuronal connections.[1][2] | Epilepsy, Neuropathic Pain[1] | Neurite Outgrowth Assays, Protein-Protein Interaction Assays (e.g., with CaV2.2), Tubulin Polymerization Assays. |
| Edonerpic maleate | Binds to CRMP2, facilitating synaptic plasticity and functional recovery after brain injury.[3][4] | Stroke Recovery, Alzheimer's Disease (under investigation) | Neurite Outgrowth Assays, Electrophysiology (synaptic currents), Motor Function Recovery Models. |
| CHIR99021 | Potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), a kinase that phosphorylates and inactivates CRMP2.[5][6] | Research chemical for stem cell biology and Wnt signaling activation. | CRMP2 Phosphorylation Assays (Western Blot), In Vitro Kinase Assays, Neurite Outgrowth Assays. |
Mechanism of Action Deep Dive
Lacosamide is an anti-epileptic drug that has been reported to have a dual mode of action, one of which involves binding to CRMP2.[1] This interaction is thought to interfere with the pathological functions of CRMP2, such as aberrant neurite sprouting observed in epilepsy, without affecting its basal physiological roles.[7][8]
Edonerpic maleate is a novel compound that has been shown to bind to CRMP2 and promote neural plasticity.[3][4] Its mechanism is linked to facilitating the delivery of AMPA receptors to the synapse, a process crucial for learning and memory, and for functional recovery after central nervous system damage.[3][9]
CHIR99021 is not a direct CRMP2 inhibitor but a highly selective inhibitor of GSK3α/β.[5] GSK3β is a primary kinase responsible for phosphorylating CRMP2 at several key residues (e.g., Thr509, Thr514, Ser518), which inhibits CRMP2's ability to promote microtubule assembly and neurite outgrowth.[10] By inhibiting GSK3, CHIR99021 indirectly leads to a dephosphorylated and more active state of CRMP2.
Experimental Protocols for Benchmarking CRMP2 Modulators
To rigorously evaluate the efficacy and mechanism of potential CRMP2 inhibitors, a multi-faceted experimental approach is essential. Below are detailed protocols for key in-vitro assays.
CRMP2 Phosphorylation Status Assessment by Western Blot
This protocol allows for the quantification of changes in CRMP2 phosphorylation at specific sites in response to compound treatment.
Principle: Cells are treated with the test compound, and the level of phosphorylated CRMP2 is compared to the total CRMP2 level using specific antibodies.
Protocol:
-
Cell Culture and Treatment: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) and grow to 70-80% confluency. Treat cells with the test compound (e.g., CHIR99021 as a positive control for dephosphorylation) at various concentrations for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CRMP2 (e.g., pCRMP2-Thr514) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total CRMP2 as a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated CRMP2 signal to the total CRMP2 signal.
Caption: Workflow for assessing CRMP2 phosphorylation.
CRMP2-Tubulin Interaction Analysis by Co-Immunoprecipitation (Co-IP)
This assay determines if a test compound modulates the interaction between CRMP2 and its key binding partner, tubulin.
Principle: An antibody against CRMP2 is used to pull down CRMP2 and any interacting proteins from a cell lysate. The presence of tubulin in the immunoprecipitated complex is then detected by Western blot.
Protocol:
-
Cell Culture and Lysis: Treat cells as described above. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors).
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CRMP2 antibody or an isotype control IgG overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with Co-IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against tubulin and CRMP2.
-
-
Data Analysis: Compare the amount of co-immunoprecipitated tubulin in treated versus untreated samples.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 8. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 9. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. GSK-3beta regulates phosphorylation of CRMP-2 and neuronal polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-aminopyrimidin-4-YL)acetate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-(2-aminopyrimidin-4-YL)acetate, a common intermediate in synthetic chemistry. By moving beyond a simple checklist and explaining the rationale behind each step, this document aims to empower you with the knowledge to manage your chemical waste streams responsibly and effectively.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 1194375-38-6) is a solid organic compound with the following key hazard classifications[1]:
These classifications necessitate specific precautions to prevent exposure during handling and disposal. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.
| Property | Value | Source |
| CAS Number | 1194375-38-6 | [1] |
| Molecular Formula | C8H11N3O2 | [1] |
| Molecular Weight | 181.195 | [1] |
| Physical State | Solid | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the selection and proper use of PPE are non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals[2].
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Use safety glasses with side shields or, for greater protection against dust, chemical splash goggles. A face shield may be necessary if there is a significant risk of generating airborne particles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: If there is a potential for generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator appropriate for organic dusts should be used. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3][4].
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA)[5]. Improperly mixed chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.
Experimental Protocol: Waste Collection
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a material compatible with this compound. A high-density polyethylene (HDPE) container with a secure screw-top cap is a suitable choice. Do not use metal containers for acidic or basic waste streams[4].
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. In particular, keep it separate from strong oxidizing agents, strong acids, and strong bases.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas[5]. The label should also include the date of waste generation and the name of the principal investigator or laboratory[5].
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not fill the container to more than 90% of its capacity to allow for expansion[4]. Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel[6].
Disposal Procedures: A Step-by-Step Guide
The disposal of chemical waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[5][7]. Under no circumstances should this compound be disposed of down the drain or in the regular trash [5].
Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Detailed Steps:
-
Waste Accumulation: Collect all waste materials containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), in the designated hazardous waste container.
-
Spill Management: In the event of a spill, cordon off the area. Wearing appropriate PPE, absorb the solid material with an inert absorbent material such as vermiculite or sand. Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Request for Pickup: Once the waste container is full (or within the time limits specified by your institution, often 90-180 days), complete a hazardous waste pickup request form provided by your EHS office[4]. This form will typically require an inventory of the container's contents[5].
-
Documentation: Maintain a copy of all waste disposal records. This documentation is crucial for regulatory compliance and for tracking the laboratory's waste generation[8].
Emergency Preparedness
In accordance with OSHA guidelines, all laboratory personnel must be aware of the location and operation of emergency equipment[2].
-
Eye Wash Station and Safety Shower: In case of accidental eye or skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Fire Extinguisher: While this compound is a solid and not highly flammable, it is important to know the location and type of fire extinguishers in the laboratory.
-
Emergency Contact Information: Ensure that emergency contact numbers for your institution's EHS office and for medical emergencies are prominently displayed in the laboratory.
By adhering to these procedures, you contribute to a safer and more sustainable research environment. The principles of responsible chemical management are not merely regulatory hurdles; they are an integral part of sound scientific practice.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 3. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
A Researcher's Guide to Handling Ethyl 2-(2-aminopyrimidin-4-YL)acetate: A Framework for Safety and Operational Excellence
As a key intermediate in pharmaceutical research and development, Ethyl 2-(2-aminopyrimidin-4-YL)acetate demands a meticulous approach to handling. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe use. Authored for the discerning scientist, our focus is on the causality behind each safety measure, ensuring that every action is understood and validated. This protocol is designed to be a self-validating system, empowering you to work with confidence and precision.
Hazard Profile and Risk Mitigation: Understanding the "Why"
This compound (CAS No. 1194375-38-6) is a solid, typically an off-white to yellow powder, that presents specific hazards requiring targeted protective measures.[1][2] Understanding these risks is the foundational step to mitigating them.
The primary hazards identified under the Globally Harmonized System (GHS) are:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][3] This necessitates a robust barrier between the chemical and your skin.
-
Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, eye irritation upon contact.[1][3] The eyes are particularly vulnerable, mandating direct and complete protection.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols can lead to irritation of the respiratory tract.[1][3] This risk is most pronounced when handling the powdered solid, making engineering controls and respiratory protection critical.
Given this profile, the core safety directive is containment and isolation —preventing the compound from coming into contact with any part of your body.
The Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. Each component serves a specific purpose, creating a multi-layered defense system. For handling hazardous compounds, it is best practice to consider a double-gloving technique and ensure no skin is exposed at the gown-glove interface.[4][5]
| PPE Category | Specification | Rationale and Expert Insight |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6][7] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection against airborne dust and accidental splashes.[1][3] The standards ensure a tested and certified level of protection. |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves.[4][5] | Nitrile gloves offer good resistance to a range of chemicals.[8] Double-gloving provides redundancy; if the outer glove is compromised, the inner glove still offers protection. The outer glove should be removed immediately after the procedure or if contamination is suspected.[4] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[4][5] | This prevents the solid particles from settling on clothing and causing subsequent skin exposure.[6] The tight cuffs and solid front are critical design features that minimize exposure pathways, especially at the wrist where the gown and gloves meet.[4] |
| Respiratory Protection | To be used within a certified chemical fume hood or with local exhaust ventilation.[6][9] | This is the primary engineering control to mitigate inhalation risks by capturing dust at the source.[8] If procedures with high aerosolization potential are unavoidable or engineering controls are insufficient, a fitted N95 or higher respirator is required as a last line of defense.[10] |
The Operational Plan: A Step-by-Step Workflow
This workflow is designed to ensure safety at every stage of the handling process, from preparation to disposal. It integrates pre-emptive checks and post-handling procedures to create a comprehensive safety loop.
Pre-Operational Phase: Preparation is Prevention
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). This is your most important safety tool for preventing respiratory exposure.[6]
-
Assemble all Materials: Before bringing the chemical into the workspace, gather all necessary equipment (spatulas, weigh boats, containers, etc.). This minimizes movement and the potential for accidents.
-
PPE Donning Sequence: Put on your PPE in the correct order: first the gown, then the inner gloves, followed by eye protection, and finally the outer gloves, ensuring the outer glove cuff goes over the gown cuff.[4] This sequence is critical for creating a proper seal.
-
Prepare for Spills: Ensure a chemical spill kit is accessible and you are familiar with its contents and use.
Handling Phase: Precision and Control
Caption: A workflow for handling this compound.
-
Work Within the Fume Hood: All manipulations of the open container must occur inside the certified fume hood.
-
Minimize Dust: When opening the container and transferring the solid, use gentle motions. Avoid scooping in a way that creates airborne dust.
-
Immediate Containment: Once the required amount is transferred, securely close the primary container.[3][9]
-
Clean as You Go: Immediately wipe any small spills within the fume hood with a dampened absorbent pad.
Post-Operational Phase: Safe Conclusion
-
Waste Segregation: All contaminated disposable items (gloves, weigh boats, absorbent pads) must be placed in a designated, sealed hazardous waste container.[3][11]
-
Decontamination: Thoroughly wipe down the work surface inside the fume hood.
-
PPE Doffing Sequence: The removal of PPE is as important as its donning. Remove PPE in an order that minimizes cross-contamination: remove outer gloves first, then the gown, then eye protection, and finally the inner gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[1][3]
Emergency Procedures: Rapid and Correct Response
In the event of an exposure, a swift and appropriate response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][12]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By integrating this comprehensive safety framework into your laboratory practice, you ensure not only your personal safety but also the integrity of your research. This guide serves as a foundation for building a culture of safety and excellence in the handling of specialized chemical reagents.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound CAS#: 1194375-38-6 [amp.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. echemi.com [echemi.com]
- 10. pppmag.com [pppmag.com]
- 11. aktasdis.com [aktasdis.com]
- 12. uwm.edu [uwm.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

